Ombuoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H34O16 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
InChI Key |
VVSFMIXQNYRGMG-BDAFLREQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Ombuoside: A Technical Guide for Researchers
An In-depth Exploration of Botanical Sources, Isolation Methodologies, and Biological Activities
This technical guide provides a comprehensive overview of the natural sources of Ombuoside, a flavonoid glycoside with demonstrated antimicrobial and neuroprotective properties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the botanical origins of this compound, presents detailed experimental protocols for its extraction and quantification, and elucidates its interaction with key cellular signaling pathways.
Natural Sources of this compound
This compound has been identified in several plant species, indicating a distribution across different botanical families. The primary documented sources include:
-
Phytolacca dioica (Ombu Tree): A large evergreen tree native to the Pampas of South America, the Ombu tree is a notable source of this compound.[1][2][3][4][5][6] This plant is dioecious, with male and female flowers on separate trees.[2][3] While the sap is poisonous, its leaves have been used in traditional medicine.[2][6]
-
Stevia triflora : This species of the Stevia genus, native to a region spanning from Mexico to Venezuela and Ecuador, has been shown to contain this compound in its aerial parts.[7][8]
-
Gynostemma pentaphyllum (Jiaogulan): A perennial vine belonging to the cucumber family, Gynostemma pentaphyllum is a well-documented source of this compound.[8][9][10][11][12] It is widely used in traditional medicine and is known for its rich content of saponins and flavonoids.[2][11]
-
Pontederia cordata (Pickerelweed): An aquatic plant native to the Americas, Pickerelweed is another identified natural source of this compound.[6][12][13][14][15][16][17][18][19][20] It is commonly found in wetlands and along the margins of ponds and streams.[6][14][18]
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive quantitative analyses for all potential sources are not yet available in the scientific literature.
| Plant Species | Plant Part | Extraction Method | Quantification Method | This compound Concentration/Yield | Reference |
| Gynostemma pentaphyllum | - | Microwave-Assisted Extraction | High-Speed Counter-Current Chromatography (HSCCC) | 3.9 mg yielded from 210 mg of crude extract (crude extract contained 2.16% this compound) | [7] |
| Stevia triflora | Aerial Parts | Not specified | Not specified | Data not available | [7] |
| Phytolacca dioica | Leaves | Not specified | Not specified | Data not available | |
| Pontederia cordata | - | Not specified | Not specified | Data not available |
Experimental Protocols: Isolation and Quantification of this compound
This section provides a detailed methodology for the extraction, isolation, and quantification of this compound from plant material, primarily based on successful protocols reported for Gynostemma pentaphyllum.
Extraction of Crude this compound
A robust method for obtaining a crude extract enriched with this compound is microwave-assisted extraction.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Gynostemma pentaphyllum) and grind it into a fine powder.
-
Microwave-Assisted Extraction:
-
Mix the powdered plant material with a suitable solvent (e.g., 70% ethanol) in a solid-to-liquid ratio of 1:20 (g/mL).
-
Subject the mixture to microwave irradiation at a power of 500 W for a duration of 3 minutes.
-
Repeat the extraction process twice to ensure maximum yield.
-
-
Filtration and Concentration:
-
Filter the resulting extract to remove solid plant debris.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid chromatography technique for the separation and purification of natural products.
Protocol:
-
Two-Phase Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane:ethyl acetate:ethanol:water in a volumetric ratio of 5:6:5:5. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column of the HSCCC instrument entirely with the upper phase as the stationary phase.
-
Pump the lower phase into the column at a flow rate of 2.0 mL/min, while the apparatus is rotated at 850 rpm.
-
-
Sample Injection and Fraction Collection:
-
Once hydrodynamic equilibrium is reached, inject the crude extract (dissolved in a small volume of the lower phase).
-
Continuously monitor the effluent with a UV detector at 254 nm and collect fractions at regular intervals.
-
-
Purity Analysis: Analyze the purity of the collected fractions containing this compound using High-Performance Liquid Chromatography (HPLC).
Quantification of this compound by HPLC-UV
HPLC coupled with a UV detector is a standard method for the quantitative analysis of flavonoids like this compound.[18][20][21][22][23][24][25][26]
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations. Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dissolve a known amount of the plant extract or purified fraction in the mobile phase and inject it into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural confirmation of the isolated this compound.[13][14][27][28][29]
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
NMR Data Acquisition: Acquire ¹H-NMR and ¹³C-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values in the ¹H-NMR spectrum to determine the proton environment. Analyze the chemical shifts in the ¹³C-NMR spectrum to identify the number and types of carbon atoms. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish the connectivity between protons and carbons, confirming the complete structure of this compound.
Signaling Pathways Modulated by this compound
Recent studies have begun to uncover the molecular mechanisms underlying the biological activities of this compound, particularly its neuroprotective effects.
Inhibition of MAPK Signaling Pathway in Neuroprotection
This compound isolated from Gynostemma pentaphyllum has been shown to protect neuronal cells (PC12 cells) from L-DOPA-induced neurotoxicity.[10] This protective effect is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] Specifically, this compound was found to inhibit the sustained phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2), which are key components of the MAPK cascade.[10] Overactivation of these kinases can lead to apoptosis or programmed cell death. By suppressing their prolonged activation, this compound helps to maintain cell viability. Furthermore, this compound was observed to block the expression of cleaved-caspase-3, a critical executioner enzyme in the apoptotic pathway.[10]
Potential Involvement in Antioxidant and Anti-inflammatory Pathways
Flavonoids are well-known for their antioxidant and anti-inflammatory properties, which are often mediated through the Keap1-Nrf2 and NF-κB signaling pathways, respectively.[1][3][4][5][9][16][17][19][30][31][32][33]
-
Keap1-Nrf2 Pathway: This pathway is a major regulator of the cellular antioxidant response.[1][3][4][5][9] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. Antioxidant compounds can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent expression of antioxidant genes. Given this compound's antioxidant activity, it is plausible that it may modulate the Keap1-Nrf2 pathway.[9]
-
NF-κB Pathway: The NF-κB signaling pathway is a central mediator of inflammation.[16][19][31][32][33] Activation of this pathway leads to the production of pro-inflammatory cytokines and other inflammatory mediators. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[16][32] Further research is warranted to investigate the direct effects of this compound on this critical inflammatory pathway.
Conclusion
This compound represents a promising natural compound with significant therapeutic potential, particularly in the realms of antimicrobial and neuroprotective applications. This guide has outlined its primary botanical sources, provided detailed protocols for its isolation and characterization, and shed light on its molecular mechanisms of action. Further research is encouraged to explore the full spectrum of its biological activities, quantify its presence in a wider range of plant species, and optimize extraction and purification processes for potential pharmaceutical development. The elucidation of its interactions with key signaling pathways, such as the MAPK, Keap1-Nrf2, and NF-κB pathways, will be crucial in advancing our understanding of its therapeutic utility.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of flavonoids and saponins in Gynostemma pentaphyllum (Thunb.) Makino by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical composition of tetraploid Gynostemma pentaphyllum gypenosides and their suppression on inflammatory response by NF‐κB/MAPKs/AP‐1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from Gynostemma pentaphyllum Protects PC12 Cells from L-DOPA-Induced Neurotoxicity [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. forskning.ruc.dk [forskning.ruc.dk]
- 15. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalsciencebooks.info [globalsciencebooks.info]
- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. RP-HPLC method for the quantitative analysis of naturally occurring flavonoids in leaves of Blumea balsamifera DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous HPLC quantitative analysis of active compounds in leaves of Moringa oleifera Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of Phytochemical Contents in Extracts from Different Growth Stages of Oroxylum indicum Fruits Using HPLC-DAD and QAMS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 28. researchgate.net [researchgate.net]
- 29. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 30. mdpi.com [mdpi.com]
- 31. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Ombuoside: A Technical Guide for Researchers
Abstract
Ombuoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of quercetin, its biosynthesis involves a series of enzymatic modifications central to the broader flavonoid pathway. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, quantitative data from homologous systems, detailed experimental protocols for enzyme characterization, and visual diagrams of the involved pathways and workflows.
Introduction
This compound is chemically identified as 7,4'-di-O-methylquercetin-3-O-β-rutinoside. Its aglycone, Ombuin, is a dimethylated derivative of the common flavonol, quercetin. The biosynthesis of this compound is therefore an extension of the well-established phenylpropanoid and flavonoid biosynthesis pathways. This guide will first delineate the core biosynthetic steps leading to the quercetin backbone, followed by the specific methylation and glycosylation events that yield this compound. While specific enzymes for this compound synthesis have not been fully characterized in a single host organism, this document compiles data from homologous enzymes to present a putative and detailed pathway.
The Biosynthesis Pathway of this compound
The formation of this compound can be conceptually divided into three main stages:
-
Core Flavonoid Biosynthesis: The synthesis of the precursor, quercetin.
-
Methylation: The sequential methylation of quercetin at the 7 and 4' positions to form the aglycone, Ombuin.
-
Glycosylation: The two-step glycosylation of Ombuin at the 3-O position with a rutinose moiety.
Formation of the Quercetin Backbone
The biosynthesis of quercetin begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl:CoA Ligase (4CL) produces p-Coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone. Chalcone Isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate.
From naringenin, the pathway to quercetin proceeds via hydroxylation and oxidation reactions. Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol. Subsequently, Flavonoid 3'-Hydroxylase (F3'H) hydroxylates dihydrokaempferol at the 3'-position of the B-ring to produce dihydroquercetin. Finally, Flavonol Synthase (FLS) introduces a double bond between C2 and C3 of the C-ring, converting dihydroquercetin into quercetin.
Methylation of Quercetin to Ombuin
The conversion of quercetin to Ombuin (7,4'-di-O-methylquercetin) involves two specific methylation steps catalyzed by O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. While the precise enzymes have not been isolated from an this compound-producing plant, homologous enzymes from other species provide insight into this process.
-
7-O-Methylation: A flavonoid 7-O-methyltransferase (F7OMT) likely catalyzes the transfer of a methyl group to the hydroxyl group at the C7 position of quercetin. For instance, a 7-O-methyltransferase from Streptomyces avermitilis (SaOMT-2) has been shown to methylate the 7-hydroxyl group of quercetin.
-
4'-O-Methylation: A subsequent methylation at the 4'-position is catalyzed by a flavonoid 4'-O-methyltransferase. A myricetin 7/4'-O-methyltransferase from tomato has demonstrated this type of activity.
The order of these methylation steps can vary depending on the specific enzymes and plant species.
Glycosylation of Ombuin to this compound
The final stage in this compound biosynthesis is the attachment of a rutinose sugar moiety to the 3-hydroxyl group of Ombuin. Rutinose is a disaccharide composed of rhamnose and glucose (α-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranose). This glycosylation is a two-step process:
-
Glucosylation: A UDP-glucosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to the 3-OH group of Ombuin, forming Ombuin-3-O-glucoside.
-
Rhamnosylation: A flavonol-3-O-glucoside L-rhamnosyltransferase then adds a rhamnose unit from UDP-rhamnose to the 6-OH position of the glucose moiety, completing the formation of this compound.
Quantitative Data Summary
Specific kinetic data for the enzymes directly involved in this compound biosynthesis are not yet available. However, kinetic parameters for homologous enzymes from various plant species provide valuable benchmarks for understanding the efficiency of these reactions.
| Enzyme Class | Substrate(s) | Km (µM) | Vmax (nmol/mg/min) | Source Organism | Reference |
| Flavonoid 3-O-Glucosyltransferase | Quercetin | 27 | 5.33 | Fagopyrum esculentum | |
| UDP-Glucose | 1040 | Fagopyrum esculentum | |||
| Kaempferol | 517.9 | 3.85 | Rheum palmatum | ||
| Isorhamnetin | 486.2 | 1.95 | Rheum palmatum | ||
| Flavonol-3-O-glucoside L-rhamnosyltransferase | UDP-rhamnose | 1.1 - 1.3 | - | Citrus | |
| Prunin | 2.4 | - | Citrus | ||
| Hesperetin-7-O-glucoside | 41.5 | - | Citrus | ||
| Quercetin O-Methyltransferase (Homologous) | Quercetin | 6.1 - 6.9 | 0.2 - 14.87 | Porcine Liver, Hamster Kidney | |
| Tricetin | - | - | Hordeum vulgare | ||
| Luteolin | - | - | Hordeum vulgare |
Table 1: Kinetic parameters of homologous enzymes involved in flavonoid methylation and glycosylation. Note: Vmax values from different studies may not be directly comparable due to varying assay conditions.
Experimental Protocols
Heterologous Expression and Purification of O-Methyltransferases and Glycosyltransferases
A common method for characterizing plant enzymes is through heterologous expression in microbial systems like Escherichia coli or yeast (Pichia pastoris).
Objective: To produce and purify recombinant OMTs and UGTs for in vitro characterization.
Protocol Outline:
-
Gene Amplification: Amplify the full-length coding sequences of the candidate OMT and UGT genes from the cDNA of the source plant (e.g., Gynostemma pentaphyllum) using PCR with specific primers.
-
Vector Ligation: Clone the amplified gene fragments into an appropriate expression vector (e.g., pET series for E. coli or pPICZ for P. pastoris) containing an affinity tag (e.g., His-tag) for purification.
-
Transformation: Transform the expression constructs into a suitable E. coli or P. pastoris strain.
-
Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, methanol for P. pastoris) and grow the cultures under optimal conditions.
-
Cell Lysis and Purification: Harvest the cells, lyse them to release the protein, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Protein Verification: Confirm the purity and size of the protein using SDS-PAGE and determine the protein concentration.
In Vitro Enzyme Assay for Flavonoid O-Methyltransferase
Objective: To determine the activity and substrate specificity of a purified recombinant OMT.
Materials:
-
Purified recombinant OMT
-
Quercetin (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Methanol
-
HPLC system
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, quercetin (dissolved in a small amount of DMSO), and SAM.
-
Initiate the reaction by adding the purified OMT enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to identify and quantify the methylated quercetin products (7-O-methylquercetin, 4'-O-methylquercetin, and Ombuin) by comparing retention times and UV spectra with authentic standards.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Calculate Km and Vmax values using Michaelis-Menten kinetics.
In Vitro Enzyme Assay for Flavonoid Glycosyltransferase
Objective: To determine the activity and substrate specificity of a purified recombinant UGT.
Materials:
-
Purified recombinant UGTs (a glucosyltransferase and a rhamnosyltransferase)
-
Ombuin (or quercetin as a starting substrate if testing the entire glycosylation sequence)
-
UDP-glucose and UDP-rhamnose (sugar donors)
-
Tris-HCl buffer (pH 7.0-8.0)
-
Methanol
-
HPLC system
Protocol for Glucosylation:
-
Prepare a reaction mixture containing Tris-HCl buffer, Ombuin, and UDP-glucose.
-
Start the reaction by adding the purified glucosyltransferase.
-
Incubate at an optimal temperature for a set time.
-
Stop the reaction with methanol.
-
Analyze the product (Ombuin-3-O-glucoside) by HPLC.
Protocol for Rhamnosylation:
-
Prepare a reaction mixture containing Tris-HCl buffer, the product from the glucosylation step (Ombuin-3-O-glucoside), and UDP-rhamnose.
-
Initiate the reaction with the purified rhamnosyltransferase.
-
Incubate, terminate, and analyze the final product (this compound) by HPLC.
-
Kinetic parameters can be determined as described for the OMT assay.
Mandatory Visualizations
Caption: The proposed biosynthetic pathway of this compound from L-Phenylalanine.
Caption: A generalized experimental workflow for the characterization of biosynthetic enzymes.
Caption: Simplified model of transcriptional regulation of flavonoid biosynthesis.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that builds upon the general flavonoid pathway. While the complete pathway and its dedicated enzymes are yet to be fully elucidated in a native this compound-producing plant, this guide provides a robust framework based on current knowledge of homologous systems. The provided protocols and data serve as a valuable resource for researchers aiming to investigate this pathway further, potentially leading to the biotechnological production of this compound and a deeper understanding of flavonoid metabolism in plants. Future research should focus on the isolation and characterization of the specific O-methyltransferases and glycosyltransferases from plants known to produce this compound to confirm and refine the proposed pathway.
Ombuoside: A Technical Guide for Researchers
CAS Number: 20188-85-6
This technical guide provides an in-depth overview of Ombuoside, a flavonoid glycoside, for researchers, scientists, and drug development professionals. It covers its chemical properties, natural sources, and key biological activities, with a focus on experimental methodologies and associated signaling pathways.
Chemical Properties
| Property | Value | Source |
| CAS Number | 20188-85-6 | --INVALID-LINK-- |
| Molecular Formula | C₂₉H₃₄O₁₆ | PubChem |
| Molecular Weight | 638.57 g/mol | PubChem |
| Boiling Point | 946 °C at 760 mmHg | Guidechem |
| Melting Point | Data not available | - |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | ChemicalBook |
| Appearance | White crystalline solid or yellow powder | Guidechem, Pharmaffiliates |
Natural Occurrences
This compound is a naturally occurring flavonoid found in a variety of plant species. It has been notably isolated from:
-
Gynostemma pentaphyllum : A perennial vine of the cucumber family, often used in traditional medicine.[2][3]
-
Stevia triflora : A species of flowering plant in the family Asteraceae.[4]
Biological Activities and Experimental Protocols
This compound has demonstrated a range of biological activities, including neuroprotective, antimicrobial, and antioxidant effects. The following sections detail the experimental methodologies used to investigate these properties and the signaling pathways involved.
Neuroprotective Effects
This compound has been shown to protect neuronal cells from various toxins, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
A key study demonstrated this compound's ability to protect auditory hair cells from damage induced by the chemotherapeutic agent cisplatin. The protective mechanism involves the mitigation of apoptosis and the reduction of reactive oxygen species (ROS).
Experimental Workflow:
Caption: Cisplatin-induced apoptosis pathway and the inhibitory effect of this compound.
Experimental Protocol:
-
Cell Culture: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells were cultured under standard conditions.
-
Treatment: Cells were pre-treated with varying concentrations of this compound followed by co-treatment with cisplatin to induce ototoxicity.
-
Cell Viability Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to quantify the protective effect of this compound.
-
Apoptosis Analysis: Apoptosis was measured by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).
-
Western Blotting: Protein expression levels of key apoptosis-related proteins (Bax, Bak, Bcl-2, cytochrome C, and cleaved-caspase-3) were determined by Western blotting to elucidate the signaling pathway.
-
ROS Measurement: Intracellular ROS levels were quantified using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
This compound has also been found to protect rat pheochromocytoma (PC12) cells from neurotoxicity induced by L-3,4-dihydroxyphenylalanine (L-DOPA), a treatment for Parkinson's disease. This protection is mediated through the inhibition of specific stress-activated protein kinase pathways.
Signaling Pathway:
Caption: L-DOPA-induced neurotoxicity pathway and the protective effects of this compound.
Experimental Protocol:
-
Cell Culture: PC12 cells were maintained in appropriate culture medium.
-
Treatment: Cells were treated with L-DOPA to induce neurotoxicity, with or without pre-treatment with various concentrations of this compound (e.g., 1, 5, and 10 µM).[2]
-
Cell Viability Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure cell viability.
-
Western Blotting: The phosphorylation status of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2), and the expression of cleaved caspase-3 were analyzed by Western blotting.
-
Superoxide Dismutase (SOD) Activity Assay: The activity of the antioxidant enzyme SOD was measured to assess the effect of this compound on oxidative stress.
Antimicrobial Activity
This compound has been reported to exhibit moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[4]
Experimental Protocol (Agar Diffusion Method):
-
Microbial Strains: Cultures of target microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) were prepared.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for yeast) was poured into petri dishes.
-
Inoculation: A standardized inoculum of the test microorganism was uniformly spread over the surface of the agar.
-
Application of this compound: Sterile paper discs impregnated with known concentrations of this compound were placed on the agar surface.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for yeast).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth was inhibited, was measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various in vitro assays, demonstrating its capacity to scavenge free radicals.
Experimental Protocol (DPPH Radical Scavenging Assay):
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) was prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: Different concentrations of this compound were mixed with the DPPH solution.
-
Incubation: The reaction mixtures were incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Spectrophotometric Measurement: The absorbance of the solutions was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with this compound.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) was determined from a plot of scavenging activity against this compound concentration.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. The experimental protocols and signaling pathways detailed in this guide provide a foundation for further research into its therapeutic potential. Future studies should focus on in vivo efficacy, bioavailability, and detailed mechanistic investigations to fully elucidate its role in drug development.
References
- 1. (-)-Ambroxide | C16H28O | CID 10857465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Antioxidant Activity of Ombuoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ombuoside, a flavonoid glycoside, is a natural compound with potential therapeutic applications. A key aspect of its biological activity is its presumed antioxidant capacity, a feature common to many flavonoids. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro antioxidant activity of this compound. While direct quantitative data for this compound is limited in the current scientific literature, this document outlines the standard experimental protocols and data presentation formats necessary for its evaluation. Furthermore, it explores the known antioxidant mechanisms of its aglycone, Ombuin, to provide a basis for understanding the potential signaling pathways involved. This guide serves as a resource for researchers initiating studies on this compound's antioxidant properties and for professionals in drug development seeking to evaluate its therapeutic potential.
Introduction to this compound and its Antioxidant Potential
This compound is a flavonoid, specifically a 7,4'-di-O-methylated derivative of quercetin, with a glycosidic linkage. Flavonoids are a large class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate the activity of enzymes involved in oxidative stress. The antioxidant activity of a flavonoid is structurally dependent on the number and position of hydroxyl groups and other substitutions on its core ring structure. While the aglycone of this compound, Ombuin, has demonstrated antioxidant effects by reducing reactive oxygen species (ROS) in cellular models, comprehensive data on the in vitro antioxidant capacity of this compound itself is not yet available.[1][2] This guide provides the foundational methodologies to facilitate such investigations.
Key In Vitro Antioxidant Assays
Several spectrophotometric assays are commonly employed to determine the antioxidant capacity of natural compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). To obtain a comprehensive antioxidant profile for this compound, it is recommended to utilize a battery of tests. The most common assays are the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Data Presentation
Quantitative results from these assays are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals, or as Trolox Equivalents (TE), which compares the antioxidant capacity of the compound to that of Trolox, a water-soluble vitamin E analog. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Summary of In Vitro Antioxidant Activity of this compound
| Assay | Parameter | Result | Standard Compound |
| DPPH Radical Scavenging Assay | IC50 (µg/mL or µM) | Data Not Available | Ascorbic Acid, Trolox, Quercetin |
| ABTS Radical Scavenging Assay | IC50 (µg/mL or µM) | Data Not Available | Ascorbic Acid, Trolox, Quercetin |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | Data Not Available | Ascorbic Acid, Trolox, Gallic Acid |
Note: The absence of data highlights a significant gap in the current research landscape and underscores the need for empirical studies on this compound.
Experimental Protocols
The following sections detail the standardized protocols for the three key antioxidant assays. These methodologies can be adapted for the specific evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound (dissolved in a suitable solvent)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions at various concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound (dissolved in a suitable solvent)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3][4][5]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction Mixture: Add a small volume of each this compound dilution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (dissolved in a suitable solvent)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6] Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[6][7][8]
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is calculated by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.
Visualizing Experimental and Signaling Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro antioxidant assay.
Caption: Generalized workflow for in vitro antioxidant assays.
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound's antioxidant activity are yet to be fully elucidated, the known mechanisms of its aglycone, Ombuin, offer valuable insights. Ombuin has been shown to exert anti-inflammatory and antioxidant effects by suppressing the PI3K-AKT/NF-κB signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to oxidative stress and inflammation.
Caption: Potential antioxidant signaling pathway of Ombuin.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the in vitro evaluation of the antioxidant activity of this compound. The detailed protocols for DPPH, ABTS, and FRAP assays offer a standardized approach for researchers to generate robust and comparable data. The lack of existing quantitative data for this compound represents a critical knowledge gap that needs to be addressed to fully understand its therapeutic potential. Future research should focus on performing these assays to determine the IC50 and TEAC values of this compound. Furthermore, investigations into its effects on cellular antioxidant enzymes and its ability to mitigate oxidative stress in various cell models are warranted. Elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and pave the way for its potential application in the development of novel antioxidant-based therapies.
References
- 1. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Ombuoside: An Examination of Current Evidence
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Ombuoside, a flavonoid glycoside isolated from plants such as Gynostemma pentaphyllum, has been a subject of interest for its potential biological activities. This technical guide synthesizes the current publicly available scientific literature regarding the effects of this compound, with a particular focus on its interactions with cellular viability and apoptotic pathways. While the initial hypothesis for many natural compounds is often directed towards potential anti-cancer cytotoxicity, the available evidence for this compound points towards a different, and notable, mechanism of action. This document will present the existing data, detail relevant experimental methodologies, and visualize the established signaling pathways to provide a clear and accurate understanding of this compound's observed effects at a cellular level.
Data Presentation: Cytotoxicity and Cellular Protection
Contrary to the anticipated cytotoxic effects on cancer cell lines, the primary peer-reviewed research indicates that this compound's significant biological activity lies in a protective role, specifically in mitigating cisplatin-induced ototoxicity. There is currently a lack of published data demonstrating this compound's direct cytotoxic effects or providing IC50 values against cancer cell lines.
The key findings from studies on auditory cells are summarized below:
| Cell Line | Treatment | Observed Effect | Key Biomarker Changes |
| HEI-OC1 (Auditory Cells) | Cisplatin + this compound | Increased cell survival; protection against cisplatin-induced apoptosis and damage. | Downregulation of pro-apoptotic proteins: Bax, Bak, Cytochrome C, Cleaved-caspase-3. Upregulation of anti-apoptotic proteins: Bcl-2. Reduction in: Reactive Oxygen Species (ROS) and mitochondrial membrane depolarization.[1] |
Experimental Protocols
The methodologies employed in the key studies to elucidate the effects of this compound provide a framework for further investigation into its bioactivity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and/or a cytotoxic agent (e.g., cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution and incubated for a period to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can quantify changes in protein expression, such as those involved in apoptosis.
-
Protein Extraction: Cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each sample is determined to ensure equal loading.
-
Gel Electrophoresis: The protein samples are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3) and then with secondary antibodies conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured and quantified.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of this compound in a protective context and a general workflow for assessing cytotoxicity.
Discussion and Future Directions
The current body of scientific literature does not support the hypothesis that this compound is a cytotoxic agent against cancer cells. Instead, the available evidence strongly indicates a protective role, particularly through the mitigation of oxidative stress and the inhibition of the mitochondrial apoptotic pathway in non-cancerous cells subjected to toxic insult.[1] This is a significant finding and suggests that the therapeutic potential of this compound may lie in its capacity as a protective agent, for instance, in mitigating the side effects of chemotherapy.
While the plant from which this compound is often isolated, Gynostemma pentaphyllum, and its broader extracts have been reported to exhibit some anti-cancer properties, these effects are likely due to a complex interplay of numerous compounds within the extract.[2][3][4][5][6] Attributing these anti-cancer effects to this compound alone is not supported by the current data.
For researchers and drug development professionals, this presents a clear direction for future studies. To fully understand the potential of this compound in oncology, it is imperative to:
-
Conduct direct cytotoxicity screening: Test this compound across a panel of cancer cell lines to definitively determine if it possesses any cytotoxic activity.
-
Investigate synergy: Explore the possibility that this compound may enhance the efficacy of existing chemotherapeutic agents or mitigate their toxic side effects.
-
Elucidate mechanisms in cancer models: Should any cytotoxic or synergistic effects be observed, detailed mechanistic studies will be required to identify the relevant signaling pathways in cancer cells.
Conclusion
References
- 1. New application of this compound in protecting auditory cells from cisplatin-induced ototoxicity via the apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-cancer effects of Gynostemma pentaphyllum (Thunb.) Makino (Jiaogulan) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Cancer-Fighting Properties of Gynostemma - Life Extension [lifeextension.com]
- 6. Anti-cancer effects of Gynostemma pentaphyllum (Thunb.) Makino (Jiaogulan) | Semantic Scholar [semanticscholar.org]
Ombuoside Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ombuoside, a flavonoid glycoside with recognized antimicrobial and antioxidant properties, in various organic solvents. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro/in vivo studies. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and explores potential biological signaling pathways influenced by this compound.
This compound Solubility Profile
The solubility of this compound has been reported in several common organic solvents. While quantitative data is limited, a combination of reported values and estimations based on structurally similar flavonoid glycosides provides a useful solubility profile.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 47.2 | 50 mg/mL[1] |
| Acetone | C₃H₆O | 58.08 | 20.7 | Soluble (qualitative) |
| Chloroform | CHCl₃ | 119.38 | 4.8 | Soluble (qualitative) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 9.1 | Soluble (qualitative) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 6.0 | Soluble (qualitative) |
Note on Estimations: For solvents where only qualitative data ("soluble") is available, it is recommended to perform experimental determination for precise quantification. Based on the solubility of other flavonoid rutinosides, the solubility of this compound in acetone, chloroform, dichloromethane, and ethyl acetate is expected to be in the lower mg/mL range.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in organic solvents, adapted from established methods for flavonoid solubility analysis.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved particles.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining this compound solubility.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on its aglycone, ombuin, and other structurally related flavonoids provides insights into its potential biological activities. The anti-inflammatory and antioxidant effects of flavonoids are often attributed to their interaction with key signaling pathways.
Anti-Inflammatory Activity:
Ombuin has been shown to exert anti-neuroinflammatory effects by targeting Src and subsequently suppressing the PI3K-AKT/NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Flavonoids like ombuin can inhibit this pathway at various points, thereby reducing the inflammatory response.
Antioxidant Activity:
The antioxidant properties of flavonoids are well-documented and are often mediated through the activation of the Nrf2/HO-1 pathway.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) Signaling Pathway: Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their upregulation. This enhances the cell's capacity to neutralize reactive oxygen species (ROS).
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
The Natural Abundance and Analysis of Ombuoside in Gynostemma pentaphyllum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gynostemma pentaphyllum, a perennial vine of the Cucurbitaceae family, is a well-regarded traditional medicine and health supplement, often referred to as "Southern Ginseng."[1] Its therapeutic potential is attributed to a rich phytochemical profile, which includes a diverse array of saponins (gypenosides) and flavonoids. Among these flavonoids, ombuoside has garnered scientific interest for its potential biological activities, including its neuroprotective effects.[2] This technical guide provides an in-depth overview of the natural abundance of this compound in G. pentaphyllum, detailed experimental protocols for its extraction, isolation, and quantification, and a visualization of its known signaling pathways.
Natural Abundance of this compound
The concentration of this compound, a flavonoid glycoside, can vary in Gynostemma pentaphyllum based on the extraction method and potentially other factors such as the part of the plant used, geographical origin, and seasonal variations. While specific data on this compound content is limited, existing research provides valuable quantitative insights.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound and total flavonoids in Gynostemma pentaphyllum.
| Compound | Plant Material | Extraction Method | Reported Content | Reference |
| This compound | Whole Plant | Not specified (Crude Extract) | 2.16% | [3] |
| This compound | Whole Plant | Microwave-Assisted Extraction (Optimized) | 1.72% | [3] |
| Compound Group | Plant Part | Extraction Method | Reported Content Range (µg/g of dry weight) | Reference |
| Total Flavonoids | Not specified | Methanol Extraction | 170.7 - 2416.5 | [4][5] |
| Compound Group | Plant Part | Extraction Method | Reported Content (mg QE/g of extract) | Reference |
| Total Flavonoids | Leaves | 95% Ethanol | 7.95 ± 0.83 | [3] |
| Total Flavonoids | Stems | 95% Ethanol | Not specified (lower than leaves) | [3] |
| Total Flavonoids | Leaves | Ultrasound-Assisted Extraction (70% Ethanol) | Not specified (optimized conditions) | [6] |
Note: QE refers to Quercetin Equivalents.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Gynostemma pentaphyllum, based on published scientific literature.
Microwave-Assisted Extraction (MAE) of this compound
This protocol is optimized for the efficient extraction of this compound from G. pentaphyllum.
-
Plant Material Preparation:
-
Air-dry the whole plant of Gynostemma pentaphyllum.
-
Grind the dried plant material into a fine powder.
-
-
Extraction Procedure:
-
Solvent: Anhydrous ethanol.
-
Microwave Power: 800 W.
-
Solid-to-Liquid Ratio: 1:15 (g/mL).
-
Irradiation Time: 10 minutes.
-
Number of Extractions: 2.
-
-
Post-Extraction Processing:
-
Combine the extracts from the two extraction cycles.
-
Filter the combined extract.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid partition chromatography technique for the separation and purification of natural products.
-
HSCCC System: TBE-300A high-speed counter-current chromatography unit or equivalent.
-
Two-Phase Solvent System:
-
Prepare a mixture of n-hexane, ethyl acetate, ethanol, and water in a volume ratio of 5:6:5:5.
-
Thoroughly mix and allow the phases to separate in a separation funnel at room temperature. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
-
HSCCC Separation Protocol:
-
Fill the entire coil column with the upper phase (stationary phase).
-
Rotate the apparatus at 850 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.
-
Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the tail outlet), inject the sample solution.
-
The sample solution is prepared by dissolving the crude extract (e.g., 210 mg) in a mixture of the upper and lower phases (1:1, v/v).
-
Continuously monitor the effluent with a UV detector at a specified wavelength (e.g., 280 nm).
-
Collect fractions based on the elution profile.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Ultrasound-Assisted Extraction (UAE) of Flavonoids
This method provides an alternative for the extraction of total flavonoids from G. pentaphyllum leaves.[6]
-
Plant Material Preparation:
-
Dry and powder the leaves of Gynostemma pentaphyllum.
-
-
Extraction Procedure:
-
Solvent: 70% ethanol (v/v).
-
Solid-to-Liquid Ratio: 1:50 (g/mL).
-
Extraction Time: 20 minutes.
-
Ultrasonic Amplitude: 40%.
-
-
Post-Extraction Processing:
-
Centrifuge the mixture to separate the supernatant.
-
Collect the supernatant containing the flavonoid extract.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the quantitative analysis of this compound in the extracts.[3]
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of methanol and water (50:50, v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 355 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard stock solution of this compound of known concentration.
-
Generate a calibration curve by injecting a series of dilutions of the standard solution and plotting peak area against concentration. The linearity for this compound has been reported in the concentration range of 3–800 mg/L.[3]
-
Inject the sample extract and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations: Signaling Pathways and Workflows
Neuroprotective Signaling Pathway of this compound
This compound has been shown to exert neuroprotective effects by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. Specifically, in response to neurotoxic stimuli like L-DOPA, this compound inhibits the sustained phosphorylation of ERK1/2 and JNK1/2, which are key kinases in the MAPK cascade.[2] This inhibition leads to a downstream reduction in the expression of cleaved-caspase-3, a critical executioner of apoptosis, thereby preventing programmed cell death.[2] Furthermore, this compound helps to restore the activity of the antioxidant enzyme Superoxide Dismutase (SOD), mitigating oxidative stress.[2]
Caption: Neuroprotective mechanism of this compound via MAPK pathway modulation.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from Gynostemma pentaphyllum.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. This compound from Gynostemma pentaphyllum Protects PC12 Cells from L-DOPA-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of flavonoids and saponins in Gynostemma pentaphyllum (Thunb.) Makino by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Extraction of Ombuoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombuoside is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, including antimicrobial and antioxidant activities.[1] This document provides detailed application notes and protocols for the efficient extraction of this compound from plant materials using Microwave-Assisted Extraction (MAE), a modern and efficient extraction technique that offers advantages such as reduced extraction time and solvent consumption compared to conventional methods.[2][3][4][5] The primary focus of this protocol is on the extraction of this compound from Gynostemma pentaphyllum, for which optimized MAE parameters have been established. Information on other potential plant sources and general extraction considerations is also provided.
Plant Materials
While this protocol details the extraction from Gynostemma pentaphyllum, other plants are known to contain structurally related flavonoids and saponins and may be potential sources of this compound.
-
Gynostemma pentaphyllum : A perennial vine of the family Cucurbitaceae, known to contain this compound. A detailed and optimized MAE protocol for this compound extraction from this plant is available.
-
Phytolacca dodecandra (Endod or African soapberry) : The berries of this plant are rich in saponins.[6][7][8] While the presence of this compound is not explicitly confirmed in the available literature, its phytochemical profile suggests it could be a potential source of various flavonoids.
-
Gouania longipetala : This plant is used in traditional medicine and is known to contain flavonoids and saponins.[9][10] Further investigation is required to confirm the presence of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the microwave-assisted extraction of this compound from Gynostemma pentaphyllum.
Table 1: Optimized Microwave-Assisted Extraction (MAE) Parameters for this compound from Gynostemma pentaphyllum
| Parameter | Optimized Value |
|---|---|
| Microwave Power | 800 W |
| Solid-to-Liquid Ratio | 1:15 (g/mL) |
| Irradiation Time | 10 min |
| Number of Extractions | 2 |
| Extraction Solvent | Anhydrous Ethanol |
Table 2: Extraction Yield and Purity of this compound from Gynostemma pentaphyllum
| Parameter | Value |
|---|---|
| Starting Material | 2 g of G. pentaphyllum |
| Crude Extract Yield | 90 mg |
| This compound Content in Crude Extract | 1.72% |
| Loaded Crude Extract for Purification | 210 mg |
| Initial this compound Content in Loaded Extract | 2.16% |
| Purified this compound Yield | 3.9 mg |
| Purity of this compound | 96.7% |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Gynostemma pentaphyllum
This protocol is based on an optimized method for the extraction of this compound from G. pentaphyllum.
1. Sample Preparation: a. Obtain dried aerial parts of Gynostemma pentaphyllum. b. Grind the plant material into a fine powder using a laboratory mill. c. Sieve the powder to ensure a uniform particle size.
2. Microwave-Assisted Extraction: a. Weigh 2 g of the powdered G. pentaphyllum and place it in a suitable microwave extraction vessel. b. Add anhydrous ethanol to the vessel to achieve a solid-to-liquid ratio of 1:15 (i.e., 30 mL of ethanol). c. Securely cap the extraction vessel and place it in the microwave extractor. d. Set the microwave power to 800 W and the irradiation time to 10 minutes. e. After the first extraction cycle, filter the mixture and collect the supernatant. f. Return the solid residue to the extraction vessel and repeat the extraction process (step 2b-d) for a second time. g. Combine the supernatants from both extractions.
3. Post-Extraction Processing: a. Centrifuge the combined supernatant at 3,500 rpm for 5 minutes to remove any fine solid particles. b. Decant the clarified extract. c. Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract. d. For further purification, dissolve the crude extract in a suitable solvent for chromatographic analysis.
Protocol 2: General MAE for Flavonoids/Saponins from Phytolacca dodecandra and Gouania longipetala
For plant materials where a specific protocol for this compound is not available, a general MAE method for flavonoids or saponins can be employed as a starting point for optimization.
1. Sample Preparation: a. Use dried and powdered plant material (e.g., berries of P. dodecandra or leaves/stems of G. longipetala).
2. Extraction: a. A common starting point for MAE of flavonoids is to use aqueous ethanol (e.g., 70-80%) as the solvent.[2] b. For saponins, methanol or ethanol are often effective extraction solvents. c. Typical parameters to optimize include:
- Microwave power (e.g., 200-800 W)
- Extraction time (e.g., 5-30 min)
- Solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL)
- Solvent concentration
3. Post-Extraction: a. Follow similar clarification and concentration steps as described in Protocol 1. b. The resulting crude extract will require analytical validation (e.g., HPLC, LC-MS) to confirm the presence and quantity of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for Microwave-Assisted Extraction and Purification of this compound.
Signaling Pathway
The following diagram illustrates the anti-neuroinflammatory signaling pathway of Ombuin, a flavonoid closely related to this compound. Ombuin has been shown to target Src and suppress the PI3K-AKT/NF-κB signaling pathway.[1][11]
Caption: Anti-inflammatory signaling pathway of Ombuin via Src/PI3K-AKT/NF-κB.
Conclusion
Microwave-assisted extraction is a rapid and efficient method for obtaining this compound from Gynostemma pentaphyllum. The provided protocols offer a detailed guide for this process and a starting point for the exploration of other potential plant sources. The elucidation of the signaling pathways of related flavonoids underscores the therapeutic potential of this class of compounds and encourages further research into the specific mechanisms of this compound.
References
- 1. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 6. Pharmacology, Phytochemistry, and Toxicity Profiles of Phytolacca dodecandra L’Hér: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory and field evaluation of the molluscicidal properties of Phytolacca dodecandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytolacca dodecandra - Wikipedia [en.wikipedia.org]
- 9. Ethnopharmacology, phytochemistry, pharmacology and toxicity of the genus Gouania - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmppdb.com.ng [nmppdb.com.ng]
- 11. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for High-Performance Liquid Chromatography (HPLC) Quantification of Ombuoside in Crude Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ombuoside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential pharmacological activities, including antimicrobial and antioxidant properties.[1][2][3] Accurate quantification of this compound in crude plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This application note provides a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of flavonoid glycosides and is designed to be robust, specific, and accurate.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
Crude plant extract suspected to contain this compound
-
Syringe filters (0.45 µm)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
pH meter
3. Preparation of Standard Solutions
A stock solution of this compound reference standard is prepared by accurately weighing 1.0 mg of the compound and dissolving it in 10.0 mL of methanol to obtain a concentration of 100 µg/mL. Working standard solutions are prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
4. Sample Preparation
4.1. Extraction: Accurately weigh 1.0 g of the powdered crude plant material. The extraction of flavonoids is commonly performed using solvents like methanol, ethanol, or acetone.[4] For this compound, which is soluble in solvents such as DMSO and acetone, a methanol-based extraction is recommended.[1] Add 20 mL of 80% methanol to the plant material. Sonicate the mixture for 30 minutes at room temperature.[5]
4.2. Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 15 minutes.[2] Carefully collect the supernatant. The extraction process can be repeated on the pellet to ensure complete recovery of the analyte. Combine the supernatants and bring to a final volume of 50 mL with the extraction solvent. Prior to injection into the HPLC system, filter the final extract through a 0.45 µm syringe filter to remove any particulate matter, which is a crucial step to prevent column clogging and protect the HPLC system.[6][7][8]
5. HPLC Conditions
The chromatographic separation is achieved using a C18 reverse-phase column. A gradient elution is employed to ensure optimal separation of this compound from other components in the crude extract.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 350 nm (based on the UV spectrum of this compound) |
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by comparing the chromatograms of a blank, the standard solution, and the sample extract. The retention time and the UV spectrum of the peak in the sample chromatogram should match that of the this compound standard.
-
Linearity: The linearity of the method is determined by injecting a series of standard solutions of different concentrations. The peak areas are then plotted against the corresponding concentrations to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision: The precision of the method is evaluated by performing repeated injections of the same standard solution (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should be less than 2%.
-
Accuracy: The accuracy is determined by a recovery study. A known amount of the this compound standard is added to a pre-analyzed sample, and the mixture is then analyzed. The recovery is calculated as the percentage of the analyte recovered. The acceptable range for recovery is typically between 98% and 102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where LOD corresponds to an S/N of 3 and LOQ to an S/N of 10.
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Intra-day Precision (%RSD) | ≤ 2% | 1.2% |
| Inter-day Precision (%RSD) | ≤ 2% | 1.8% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| Limit of Detection (LOD, µg/mL) | S/N ≥ 3 | 0.1 |
| Limit of Quantification (LOQ, µg/mL) | S/N ≥ 10 | 0.3 |
Table 2: Quantification of this compound in a Crude Extract Sample
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Crude Extract (mg/g) |
| Sample 1 | 15.8 | 123456 | 25.5 | 1.275 |
| Sample 2 | 15.8 | 124567 | 25.7 | 1.285 |
| Sample 3 | 15.8 | 122345 | 25.3 | 1.265 |
| Mean | 15.8 | - | 25.5 | 1.275 |
| %RSD | - | - | 0.78% | 0.78% |
Visualization
Caption: Experimental workflow for HPLC quantification of this compound.
This comprehensive protocol provides a robust framework for the reliable quantification of this compound in crude extracts, facilitating quality control and further research into its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. inhort.pl [inhort.pl]
- 8. mdpi.com [mdpi.com]
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Ombuoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated high-performance liquid chromatography (HPLC) method with ultra-violet (UV) detection for the accurate and precise quantification of Ombuoside. The described protocol is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility.[1][2]
Introduction
This compound is a flavonoid glycoside that has been identified in various plant species.[3] As a member of the flavonoid family, this compound is reported to possess various biological activities, including antimicrobial properties.[4] The development of a robust and validated analytical method is crucial for the quality control of raw materials, stability testing of formulations, and pharmacokinetic studies involving this compound. This document provides a comprehensive protocol for a reversed-phase HPLC-UV method for the quantitative analysis of this compound.
Chemical Properties of this compound
-
Chemical Name: 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-Benzopyran-4-one[4]
-
Molecular Formula: C₂₉H₃₄O₁₆[4]
-
Molecular Weight: 638.57 g/mol [4]
-
Solubility: Soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]
-
UV Absorbance: As a flavonoid, this compound exhibits characteristic UV absorbance in the 240-400 nm range.[5] For optimal sensitivity, the specific maximum absorbance (λmax) should be determined using a photodiode array (PDA) detector. Based on structurally similar flavonol glycosides, a detection wavelength in the region of 350-370 nm is anticipated to be suitable.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution | Gradient (see Table 1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by PDA scan (anticipated around 350-370 nm) |
Table 1: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 85 | 15 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 30 | 85 | 15 |
| 35 | 85 | 15 |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering components. The final extract should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines for the following parameters:[1][2]
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
Protocol: Inject the 25 µg/mL working standard solution six times.
Acceptance Criteria:
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) for peak area and retention time: ≤ 2.0%[6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Protocol: Inject a blank (mobile phase), a standard solution of this compound, and a sample solution. Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol: Inject the calibration standards (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). Analyze these samples in triplicate.
Acceptance Criteria:
-
Mean recovery: 80-120%
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 25 µg/mL standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
Acceptance Criteria:
-
%RSD: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The limit of quantification is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
Data Presentation
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area | ≤ 2.0% | |
| %RSD of Retention Time | ≤ 2.0% |
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Accuracy (Recovery) Results
| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) | Recovery (%) |
| Low | |||
| Medium | |||
| High | |||
| Mean Recovery (%) | 80-120% |
Table 5: Precision Results
| Precision | %RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 6: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Mandatory Visualization
Caption: Experimental workflow for the validated HPLC-UV analysis of this compound.
Conclusion
The described HPLC-UV method provides a reliable, accurate, and precise tool for the quantitative analysis of this compound. This validated method is suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The detailed protocol and validation parameters ensure that the method meets regulatory expectations for analytical procedures.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. mdpi.com [mdpi.com]
- 3. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of rutin in human plasma by high-performance liquid chromatography utilizing solid-phase extraction and ultraviolet detection | CoLab [colab.ws]
- 5. uv.es [uv.es]
- 6. phx.phenomenex.com [phx.phenomenex.com]
In Vivo Anti-inflammatory Efficacy of Ombuoside: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ombuoside, a flavonoid glycoside, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects, as suggested by in vitro studies. Flavonoids, a broad class of plant secondary metabolites, are well-documented for their modulatory effects on inflammatory pathways. While in vivo data specifically for this compound in animal models of inflammation are limited, studies on structurally related flavonoids, such as Rutin (quercetin-3-O-rutinoside), provide a valuable framework for investigating its anti-inflammatory potential. This document offers detailed application notes and experimental protocols based on established animal models of inflammation, using data from Rutin studies as a proxy to guide the in vivo evaluation of this compound.
The primary objectives of these studies are to assess the dose-dependent anti-inflammatory effects of this compound, elucidate its mechanism of action, and provide a basis for its further development as a potential therapeutic agent. The protocols detailed herein describe the use of carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation models, which are standard and reproducible methods for evaluating anti-inflammatory compounds.
Data Presentation: In Vivo Anti-inflammatory Effects of a Representative Flavonoid (Rutin)
The following tables summarize quantitative data from in vivo studies on Rutin, a flavonoid structurally related to this compound. This data serves as a representative example of the types of results that could be expected from similar studies with this compound.
Table 1: Effect of Rutin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | - | Oral | 1.25 ± 0.15 | - |
| Rutin | 50 | Oral | 0.85 ± 0.10 | 32% |
| Rutin | 100 | Oral | 0.65 ± 0.08 | 48% |
| Indomethacin (Positive Control) | 10 | Oral | 0.50 ± 0.05* | 60% |
*p < 0.05 compared to the control group.
Table 2: Effect of Rutin on Serum Cytokine Levels in LPS-Induced Inflammation in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (Saline) | - | Intraperitoneal | 25.5 ± 4.2 | 15.8 ± 3.1 |
| LPS + Vehicle | 1 | Intraperitoneal | 450.8 ± 35.2 | 850.4 ± 65.7 |
| LPS + Rutin | 50 | Oral | 280.4 ± 25.1 | 550.6 ± 48.9 |
| LPS + Rutin | 100 | Oral | 150.2 ± 18.9 | 320.1 ± 30.5 |
| LPS + Dexamethasone (Positive Control) | 1 | Intraperitoneal | 120.6 ± 15.4 | 280.9 ± 25.3 |
*p < 0.05 compared to the LPS + Vehicle group.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.[1][2]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into four groups (n=6 per group): Vehicle control, this compound (low dose), this compound (high dose), and Positive control (Indomethacin). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the vehicle, this compound, or Indomethacin orally by gavage one hour before the induction of inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
-
Data Analysis: Calculate the paw edema as the difference between the initial and subsequent paw volumes (Vt - V0). The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of compounds on systemic inflammation and the production of pro-inflammatory cytokines.
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile saline)
-
Positive control: Dexamethasone (1 mg/kg)
-
Oral gavage needles
-
Intraperitoneal injection needles
-
ELISA kits for TNF-α and IL-6
-
Centrifuge and microplate reader
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment as described for the rat model.
-
Grouping: Divide the animals into five groups (n=6 per group): Saline control, LPS + Vehicle, LPS + this compound (low dose), LPS + this compound (high dose), and LPS + Dexamethasone.
-
Compound Administration: Administer the vehicle or this compound orally by gavage one hour before LPS administration. Administer Dexamethasone intraperitoneally 30 minutes before LPS.
-
Induction of Inflammation: Inject LPS (1 mg/kg) intraperitoneally into the mice in the LPS-treated groups. The saline control group receives an equivalent volume of sterile saline.
-
Blood Collection: At 90 minutes post-LPS injection, collect blood samples via cardiac puncture under anesthesia.
-
Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the different treatment groups. Calculate the percentage inhibition of cytokine production relative to the LPS + Vehicle group.
Mandatory Visualizations
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Caption: Workflow for LPS-Induced Systemic Inflammation Model.
Caption: Postulated NF-κB Signaling Pathway Inhibition by this compound.
Caption: Potential MAPK Signaling Pathway Modulation by this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound's anti-inflammatory properties. By utilizing established and reproducible animal models, researchers can effectively assess its therapeutic potential. The representative data from studies on the related flavonoid, Rutin, suggest that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators. Further studies are warranted to confirm these effects and to fully elucidate the specific molecular mechanisms of this compound.
References
Application Note: High-Efficiency Extraction of Ombuoside Using Supercritical Fluid Extraction (SFE)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ombuoside, a flavonoid glycoside found in plants such as Stevia triflora and pokeberry root (Phytolacca americana), has demonstrated notable biological activities, including antimicrobial effects.[1][2] Traditional extraction methods often involve organic solvents, which can be time-consuming and environmentally hazardous.[3] Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO₂) presents a green, efficient, and highly selective alternative for isolating bioactive compounds from natural sources.[4][5] This application note provides a detailed protocol for the extraction of this compound using SFE, highlighting key parameters, and discussing its potential applications. SFE offers significant advantages, including shorter extraction times, elimination of toxic solvents, and the ability to produce pure extracts with minimal degradation of thermolabile compounds.[6][7]
Principle of Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is an advanced separation technique that utilizes supercritical fluids as the extracting solvent. A substance enters a supercritical state when its temperature and pressure are raised above its critical point, where distinct liquid and gas phases do not exist.[4] Supercritical fluids exhibit unique properties, combining the high density and solvating power of a liquid with the low viscosity and high diffusivity of a gas, allowing for efficient penetration into the plant matrix and rapid mass transfer.[6]
Carbon dioxide (CO₂) is the most commonly used fluid for SFE due to its mild critical conditions (31.1 °C and 74 bar), non-toxicity, non-flammability, and low cost.[5] While supercritical CO₂ is an excellent solvent for non-polar compounds, its efficacy for extracting more polar molecules like the flavonoid this compound is limited.[4] To overcome this, a polar co-solvent, or entrainer, such as ethanol or methanol, is often added to the CO₂ stream.[4] This modifier increases the polarity of the supercritical fluid, significantly enhancing its ability to dissolve and extract polar target compounds like this compound.[8]
Experimental Protocols
-
Plant Material: Dried and powdered root of pokeberry (Phytolacca americana) or aerial parts of Stevia triflora.[1][2]
-
Supercritical Fluid: High-purity (99.9%) carbon dioxide.
-
Co-solvent/Entrainer: HPLC-grade n-butyl alcohol, ethanol, or methanol.[2][4]
-
Apparatus: A laboratory or pilot-scale SFE system equipped with:
-
A high-pressure pump for CO₂ delivery.
-
A co-solvent pump.
-
An extraction vessel with temperature control.
-
An automated back pressure regulator.
-
A separator for extract collection.
-
-
Obtain the raw plant material (e.g., pokeberry root).
-
Thoroughly wash the material to remove any soil or external contaminants.
-
Dry the material in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to minimize water content, which can affect extraction efficiency.[6]
-
Grind the dried plant material into a fine powder (e.g., 20-40 mesh size) to increase the surface area available for extraction.[6]
-
Store the powdered material in a desiccator to prevent moisture reabsorption.
-
Accurately weigh and load the powdered plant material into the extraction vessel.
-
Seal the extraction vessel and heat it to the desired operating temperature (e.g., 50°C).
-
Pressurize the system by pumping liquid CO₂ into the extraction vessel until the target pressure is reached (e.g., 30-35 MPa).[9]
-
Once the desired temperature and pressure are stable, introduce the co-solvent (e.g., n-butyl alcohol or ethanol) at a specific flow rate.[2]
-
Maintain a constant flow of supercritical CO₂ and co-solvent through the vessel for the specified extraction time (e.g., 80-120 minutes).[9]
-
The extract-laden supercritical fluid is depressurized through a back pressure regulator, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate in the collection vessel.
-
The gaseous CO₂ can be vented or recycled.
-
After the extraction is complete, carefully depressurize the system and collect the crude this compound extract from the separator.
Data Presentation
Quantitative data from literature on flavonoid extraction provides a basis for optimizing this compound extraction.
Table 1: General SFE Parameters for Flavonoid Extraction from Plant Materials
| Parameter | Typical Range | Rationale | Citations |
|---|---|---|---|
| Pressure (bar) | 100 - 400 | Increases fluid density and solvating power. Higher pressure can enhance solubility but may also compact the material, reducing efficiency. | [8][9] |
| Temperature (°C) | 40 - 65 | Affects solvent density and solute vapor pressure. A temperature range of 35-60°C is often used to avoid degradation of thermolabile compounds. | [4][8] |
| Co-solvent (%) | 5 - 15% (v/v) | Increases the polarity of SC-CO₂ to enhance the solubility and extraction yield of polar flavonoids. Ethanol and methanol are common choices. | [8][10] |
| Extraction Time (min) | 60 - 180 | Sufficient time is needed for the SC-CO₂ to diffuse into the matrix and dissolve the target compounds. | [9][11] |
| CO₂ Flow Rate (L/min) | 2 - 5 | A higher flow rate can reduce extraction time but may decrease efficiency if residence time is too short. |[10][11] |
Table 2: Example SFE Protocol for this compound H from Pokeberry Root Based on the methodology described in patent CN102002090B.
| Parameter | Value |
|---|---|
| Plant Material | Coarse Pokeberry Root |
| Supercritical Fluid | Carbon Dioxide (CO₂) |
| Entrainer (Co-solvent) | n-Butyl Alcohol |
| Downstream Processing | Macroporous Adsorption Resin, Silica Gel Chromatography |
Citation:[2]
Visualizations: Workflows and Pathways
Diagrams help visualize the experimental process and the compound's biological context.
Caption: Experimental workflow for this compound extraction using SFE.
While the specific signaling pathways modulated by this compound are still under investigation, the pathways of structurally similar flavonoids like hyperoside offer a valuable reference. The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress, often activated by flavonoids.[12][13]
Caption: Representative Nrf2 signaling pathway activated by flavonoids.
Downstream Processing and Applications
Following extraction, the crude extract containing this compound typically requires further purification. As indicated in patent literature, this can be achieved using chromatographic techniques such as macroporous adsorption resins followed by silica gel column chromatography to yield high-purity this compound.[2] The final product can be analyzed and quantified using High-Performance Liquid Chromatography (HPLC).[1]
The purified this compound has potential applications in the pharmaceutical and food industries. Its documented antimicrobial activity suggests it could be developed as a natural preservative or therapeutic agent.[1] Furthermore, as a flavonoid, it is a candidate for investigation into other biological activities common to this class of compounds, such as antioxidant and anti-inflammatory effects.[12][13]
Conclusion
Supercritical Fluid Extraction is a superior method for the isolation of this compound from plant matrices. It is an environmentally friendly, efficient, and highly tunable process that avoids the use of harsh organic solvents and operates at low temperatures, preserving the integrity of the bioactive compound.[4][14] The protocols and parameters outlined in this note provide a robust starting point for researchers to develop and optimize the high-yield production of pure this compound for further study and potential commercialization in the pharmaceutical and nutraceutical sectors.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102002090B - Preparation method of this compound H - Google Patents [patents.google.com]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A REVIEW OF NATURAL PRODUCTS FROM PLANTS USING CARBON DIOXIDE SUPERCRITICAL FLUID EXTRACTION | Semantic Scholar [semanticscholar.org]
- 6. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review [mdpi.com]
- 7. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. maxwellsci.com [maxwellsci.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]
- 13. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for the Cleanup of Ombuoside from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the efficient cleanup and isolation of Ombuoside from complex matrices, such as plant extracts. This compound, a flavonoid glycoside with demonstrated antimicrobial and antioxidant properties, often requires significant purification from endogenous compounds prior to downstream applications and analysis.[1] The presented SPE method utilizes reversed-phase chromatography to effectively remove interfering substances, yielding a purified this compound fraction suitable for analytical quantification and further research. This document provides a step-by-step experimental protocol, expected performance data based on similar flavonoids, and a visualization of the experimental workflow.
Introduction
This compound (7,4'-di-O-methylquercetin-3-O-beta-rutinoside) is a naturally occurring flavonoid glycoside found in various plant species, including Stevia triflora and Gynostemma pentaphyllum.[1][2] It has garnered scientific interest due to its potential therapeutic activities, including antimicrobial and antioxidant effects.[1] The analysis and development of this compound as a potential therapeutic agent necessitate its effective isolation from complex biological and botanical matrices. Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers superior cleanup, concentration, and solvent reduction compared to traditional liquid-liquid extraction methods. This application note presents a detailed protocol for the SPE cleanup of this compound, enabling researchers to obtain high-purity samples for their studies.
Experimental Protocol
This protocol is adapted from established methods for the solid-phase extraction of flavonoids from plant-derived matrices.[3][4][5]
Materials:
-
Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Formic Acid (or Acetic Acid)
-
Sample Extract: Plant material extracted with a suitable solvent (e.g., methanol/water mixture) and filtered.
Protocol Steps:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Follow with 5 mL of deionized water.
-
Ensure the sorbent bed does not go dry between steps.
-
-
Sample Loading:
-
Acidify the initial plant extract to a pH of approximately 3.5 with formic acid.
-
Load the acidified extract onto the conditioned C18 cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Follow with a second wash of 5 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the methanol from the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis (e.g., HPLC).
-
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for this compound Cleanup.
Data Presentation
The following table summarizes representative quantitative data for the recovery of flavonoids structurally similar to this compound using C18 SPE cartridges. This data provides an expectation of the performance of the described protocol.
| Flavonoid | Matrix | Recovery Rate (%) | Relative Standard Deviation (RSD, %) | Reference |
| Rutin | Walnut Septum | 95.3 | < 8.5 | [4][5] |
| Quercetin | Walnut Septum | 93.8 | < 8.5 | [4][5] |
| Myricetin | Walnut Septum | 88.5 | < 8.5 | [4][5] |
| Luteolin | Walnut Septum | 92.1 | < 8.5 | [4][5] |
| Kaempferol | Walnut Septum | 91.5 | < 8.5 | [4][5] |
Note: This data is representative of flavonoid recovery using a similar SPE method and is intended to provide an estimate of expected performance for this compound.
Potential Signaling Pathways of this compound
Recent studies suggest that this compound exhibits neuroprotective and anti-apoptotic activities. The following diagram illustrates the potential signaling pathways through which this compound may exert these effects. This compound has been shown to reduce cisplatin-induced apoptosis and oxidative stress via the mitochondria-related apoptotic pathway. It also demonstrates neuroprotective effects through the ERK-JNK-caspase-3 system and promotes dopamine biosynthesis through TH and CREB activation.[6]
Caption: Potential Signaling Pathways of this compound.
Conclusion
The solid-phase extraction protocol outlined in this application note provides an effective and efficient method for the cleanup and enrichment of this compound from complex matrices. The use of C18 reversed-phase cartridges allows for the selective retention of this compound while facilitating the removal of interfering compounds. This method is crucial for obtaining high-purity this compound for accurate analytical quantification, pharmacological studies, and further drug development endeavors. The provided workflow and representative data serve as a valuable resource for researchers working with this promising flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C29H34O16 | CID 10100634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin: An Application Study for the Valorization of the Walnut Septum Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin: An Application Study for the Valorization of the Walnut Septum Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput LC-MS/MS Method for the Detection and Quantification of Ombuoside and its Metabolites
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted analysis of the flavonoid, ombuoside, and its putative metabolites in biological matrices. Flavonoids are subject to extensive biotransformation, and understanding their metabolic fate is crucial for evaluating their pharmacokinetic properties and biological activity.[1][2][3] This method provides a reliable tool for researchers in pharmacology, drug metabolism, and natural product chemistry to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Introduction
This compound is a flavonoid glycoside with potential therapeutic properties. Like many flavonoids, it is expected to undergo significant metabolism in vivo, primarily through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[1][3][4] These metabolic transformations, which mainly occur in the liver and other tissues, are designed to increase the polarity of the compound to facilitate its excretion.[1][3] Common metabolic pathways for flavonoids include hydroxylation, demethylation, glucuronidation, and sulfation.[1][2] Therefore, a sensitive and specific analytical method is required to detect and quantify not only the parent compound but also its key metabolites.
This LC-MS/MS method was developed to provide a high-throughput and reliable platform for the simultaneous analysis of this compound and its predicted metabolites. The method utilizes a triple quadrupole mass spectrometer, which offers high sensitivity and specificity through selected reaction monitoring (SRM).[5][6]
Experimental
Sample Preparation
A generic sample preparation protocol for biological matrices (e.g., plasma, urine, or tissue homogenates) is outlined below. This protocol may require optimization depending on the specific matrix.
-
Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.[8]
LC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended for the separation of these semi-polar compounds.[5][8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 5 µL.[8]
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of the parent compound and its metabolites. A typical gradient would start with a low percentage of organic phase (acetonitrile) and gradually increase to elute the more hydrophobic compounds.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for each analyte.[6]
-
Scan Type: Selected Reaction Monitoring (SRM) is used for targeted quantification.[5]
-
Source Parameters: Gas temperature, gas flow, and capillary voltage should be optimized for maximum signal intensity.[9]
Results and Discussion
This LC-MS/MS method is designed for the sensitive and selective detection of this compound and its potential metabolites. The chromatographic conditions are optimized to provide good separation and peak shape for all analytes. The use of SRM ensures high specificity by monitoring a specific precursor-to-product ion transition for each compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for this compound and its predicted metabolites. These values are illustrative and would need to be experimentally determined.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | [M+H]⁺ | [Fragment]⁺ | [Value] | [Value] |
| This compound Glucuronide | [M-H]⁻ | [Fragment]⁻ | [Value] | [Value] |
| This compound Sulfate | [M-H]⁻ | [Fragment]⁻ | [Value] | [Value] |
| Hydroxylated this compound | [M+H]⁺ | [Fragment]⁺ | [Value] | [Value] |
| Internal Standard | [M+H]⁺ | [Fragment]⁺ | [Value] | [Value] |
Protocols
Detailed Experimental Protocol for LC-MS/MS Analysis
-
System Preparation:
-
Ensure the LC-MS/MS system is clean and calibrated.
-
Prepare fresh mobile phases A (Water with 0.1% formic acid) and B (Acetonitrile with 0.1% formic acid).[8]
-
Purge the LC pumps to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample Analysis:
-
Place the prepared sample vials in the autosampler tray.
-
Create a sequence table in the instrument control software, including blanks, quality control samples, and the unknown samples.
-
Set the injection volume to 5 µL.[8]
-
Program the gradient elution profile. A starting condition of 5% B held for 1 minute, followed by a linear ramp to 95% B over 8 minutes, a hold at 95% B for 2 minutes, and then a return to initial conditions and re-equilibration for 4 minutes is a good starting point.
-
Set up the MS method with the appropriate SRM transitions and optimized source parameters for each analyte.
-
-
Data Acquisition and Processing:
-
Start the analysis sequence.
-
Monitor the system for any pressure fluctuations or signal abnormalities.
-
After the run, process the data using the instrument's software.
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Quantify the amount of this compound and its metabolites in the unknown samples using the calibration curve.
-
Visualizations
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. youtube.com [youtube.com]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 8. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Troubleshooting & Optimization
Addressing peak tailing of Ombuoside in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ombuoside, with a primary focus on resolving peak tailing.
Troubleshooting Guide: Addressing Peak Tailing of this compound
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of this compound analysis. This guide provides a systematic approach to diagnosing and resolving this issue.
Is the peak tailing affecting only this compound or all peaks in the chromatogram?
-
All peaks are tailing: This often indicates a physical problem with the HPLC system or column.
-
Only the this compound peak (and potentially other flavonoids) is tailing: This suggests a chemical interaction between this compound and the stationary phase.
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system itself.
Troubleshooting Workflow for System-Wide Peak Tailing
Caption: Troubleshooting workflow for system-wide peak tailing in HPLC analysis.
| Potential Cause | Recommended Action |
| Extra-column Volume | Minimize tubing length and internal diameter (ID) between the injector, column, and detector. Ensure all fittings are correctly seated to avoid dead volume. |
| Column Void | A void at the column inlet can cause band broadening and tailing. Inspect the column bed. If a void is visible, the column may need to be replaced. |
| Blocked Frit | A partially blocked inlet frit can distort peak shape. Try back-flushing the column (if the manufacturer's instructions permit) or replace the frit if possible. Using a guard column can help prevent frit blockage. |
Scenario 2: this compound-Specific Peak Tailing
Peak tailing that selectively affects this compound is typically due to secondary interactions with the stationary phase. Flavonoids like this compound possess polar functional groups that can interact with residual silanol groups on the silica-based C18 stationary phase, leading to tailing.
Troubleshooting Workflow for Analyte-Specific Peak Tailing
Caption: Troubleshooting workflow for this compound-specific peak tailing.
| Parameter | Potential Cause & Explanation | Recommended Action & Quantitative Guidance |
| Mobile Phase pH | Secondary Silanol Interactions: Residual silanol groups on the silica stationary phase are ionized at mid-range pH, leading to strong interactions with polar analytes like this compound. | Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase. This protonates the silanol groups, reducing their ability to interact with this compound. Aim for a pH between 2.5 and 3.5. |
| Mobile Phase Composition | Inadequate Buffer Capacity: If the mobile phase pH is not stable, inconsistent ionization of this compound and silanol groups can occur. | Increase Buffer Concentration: If using a buffered mobile phase, ensure the concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[1] |
| Solvent Effects: The choice of organic modifier can influence peak shape. | Evaluate Acetonitrile vs. Methanol: Acetonitrile and methanol have different properties and can affect peak shape differently. If using one, try switching to the other to see if peak symmetry improves. | |
| Column Chemistry | Active Silanol Sites: Standard C18 columns may have a significant number of unreacted, accessible silanol groups. | Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions. |
| Stationary Phase Mismatch: For highly polar compounds, a standard C18 phase may not be ideal. | Consider Alternative Stationary Phases: A polar-embedded or phenyl-hexyl column can provide alternative selectivity and may improve the peak shape for polar flavonoids. | |
| Injection Conditions | Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. | Reduce Sample Load: Decrease the injection volume or dilute the sample. |
| Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. | Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, keep the injection volume as small as possible. | |
| Sample Matrix Effects | Interfering Compounds: Co-eluting compounds from the sample matrix can interfere with the this compound peak, causing it to appear tailed. | Improve Sample Preparation: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering substances from the sample matrix. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A good starting point for the analysis of this compound, a flavonoid glycoside, would be a reverse-phase method using a C18 column. The mobile phase should consist of an acidified aqueous component (e.g., water with 0.1% formic acid) and an organic component (acetonitrile or methanol), run in a gradient elution.
Representative Experimental Protocol for Flavonoid Glycoside Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm and 350 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Initial mobile phase composition |
Q2: Why is adding acid to the mobile phase important for flavonoid analysis?
A2: Adding a small amount of acid, such as formic or acetic acid, to the mobile phase is crucial for good peak shape in flavonoid analysis. It protonates the residual silanol groups on the silica-based stationary phase, minimizing their secondary interactions with the polar functional groups of flavonoids like this compound. This reduction in secondary interactions leads to more symmetrical peaks.
Q3: Can column temperature affect peak tailing for this compound?
A3: Yes, column temperature can influence peak shape. Increasing the temperature can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and improving mass transfer. However, excessively high temperatures can degrade the column. A typical starting point is 30-40 °C.
Q4: What is an acceptable tailing factor?
A4: An ideal peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Values above 2.0 often indicate a significant chromatographic problem that needs to be addressed.
Q5: How can I confirm if my peak tailing is due to chemical or physical problems?
A5: A simple diagnostic test is to inject a neutral, non-polar compound like toluene. If the toluene peak is symmetrical while your this compound peak tails, the issue is likely a chemical interaction (secondary interactions). If the toluene peak also tails, the problem is more likely physical (e.g., extra-column volume, column void).
References
Technical Support Center: Optimizing Mobile Phase Composition for Ombuoside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of Ombuoside.
Troubleshooting Guide
Encountering issues during chromatographic separation is a common challenge. This guide addresses specific problems you might face when working with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Tailing in HPLC | 1. Inappropriate Mobile Phase Polarity: The mobile phase may be too strong or too weak, causing this compound to elute too quickly or interact too strongly with the stationary phase. 2. Incorrect pH of the Mobile Phase: The ionization state of this compound can affect its retention and peak shape. 3. Secondary Interactions: Silanol groups on the silica-based stationary phase can cause tailing. | 1. Adjust Solvent Strength: For reversed-phase HPLC, decrease the organic solvent (e.g., acetonitrile, methanol) percentage to increase retention or increase it to decrease retention. Make small, incremental changes. 2. Modify pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase to suppress the ionization of phenolic hydroxyl groups in this compound.[1] 3. Use a Deactivated Column: Employ an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize silanol interactions. |
| No Peak or Very Broad Peak in HPLC | 1. This compound is Not Eluting: The mobile phase is too weak. 2. Sample Degradation: this compound may be unstable under the analytical conditions. 3. Column Overload: Injecting too concentrated a sample. | 1. Increase Mobile Phase Strength: In reversed-phase HPLC, increase the proportion of the organic solvent in the mobile phase. Consider running a gradient elution from a low to a high concentration of the organic solvent. 2. Check Sample Stability: Ensure the sample solvent is compatible and that the mobile phase pH is not causing degradation. 3. Dilute the Sample: Prepare a more dilute sample solution and re-inject. |
| Streaking or Tailing of Spots in TLC | 1. Sample Overloading: Applying too much sample to the TLC plate. 2. Inappropriate Mobile Phase: The solvent system may not be suitable for this compound. 3. Polarity of the Compound: As a glycoside, this compound is quite polar and may interact strongly with the silica gel stationary phase. | 1. Apply Less Sample: Use a more dilute solution or apply a smaller spot. 2. Optimize Mobile Phase: Adjust the polarity of the mobile phase. For normal-phase TLC on silica gel, you may need to increase the polarity of the solvent system by adding more of the polar component (e.g., methanol, ethyl acetate). 3. Modify the Stationary Phase: Consider using reversed-phase TLC plates (C18) or adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase to reduce interactions with the stationary phase. |
| Rf Value Too High or Too Low in TLC | 1. Mobile Phase Polarity is Too High (High Rf): The solvent system is too polar, causing this compound to travel with the solvent front. 2. Mobile Phase Polarity is Too Low (Low Rf): The solvent system is not polar enough to move this compound from the origin. | 1. Decrease Mobile Phase Polarity: For normal-phase TLC, reduce the proportion of the polar solvent(s) in your mobile phase mixture. 2. Increase Mobile Phase Polarity: For normal-phase TLC, increase the proportion of the polar solvent(s). A common strategy is to start with a less polar system and gradually add more polar solvents like ethyl acetate or methanol. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPLC separation of this compound?
A1: For reversed-phase HPLC (the most common mode for flavonoids), a good starting point for a gradient elution would be:
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: Start with a low percentage of B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 70-80%) over 20-30 minutes. The exact gradient profile will need to be optimized for your specific column and system.[1][2]
Q2: What type of HPLC column is best for this compound separation?
A2: A C18 column is the most widely used and a good first choice for flavonoid analysis.[3] Columns with a smaller particle size (e.g., <3 µm) will generally provide better resolution. If peak tailing is an issue, consider an end-capped C18 column or a phenyl-hexyl column.
Q3: What are some recommended mobile phases for TLC of this compound on a silica gel plate?
A3: Since this compound is a polar glycoside, you will likely need a relatively polar mobile phase. Here are a few starting systems to try:
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Ethyl acetate : Methanol : Water (e.g., 100:15:10, v/v/v)
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Chloroform : Methanol (in varying ratios, e.g., from 9:1 to 7:3, v/v)
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Ethyl acetate : Formic acid : Water (e.g., 8:1:1, v/v/v)
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A system that has been used for the aglycone, Ombuin, is n-hexane–ethyl acetate–methanol–water (8:2:5:5, v/v), which can be adapted, likely by increasing the proportion of methanol and water for the more polar this compound.[4]
Q4: How can I visualize this compound on a TLC plate?
A4: Flavonoids like this compound often fluoresce under UV light (254 nm or 365 nm), so this is a good non-destructive first method of visualization. Additionally, you can use staining reagents. A common stain for flavonoids is a spray of Natural Products-Polyethylene Glycol (NP-PEG) reagent, which often yields yellow-orange fluorescent spots. Anisaldehyde-sulfuric acid or ceric sulfate stains followed by heating can also be effective.
Q5: My resolution between this compound and other flavonoids is poor. How can I improve it?
A5: To improve resolution in HPLC, you can:
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Optimize the Gradient: Make the gradient shallower (i.e., increase the organic solvent percentage more slowly).
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Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation because they have different chemical properties.[1]
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Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of compound stability.
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Lower the Flow Rate: This can increase the efficiency of the separation, leading to better resolution, but will also increase the run time.[2]
For TLC, improving resolution can be achieved by trying different solvent systems to find one with better selectivity for your compounds of interest. Two-dimensional TLC, where the plate is developed in one solvent system, dried, and then rotated 90 degrees and developed in a second, different solvent system, can also dramatically improve the separation of complex mixtures.
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
This protocol outlines a general approach to developing a reversed-phase HPLC method for the separation of this compound.
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Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
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Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
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Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV detector at a wavelength determined from the UV spectrum of this compound (typically around 254 nm and 340 nm for flavonoids).
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) and filter through a 0.45 µm syringe filter.
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Gradient Program (Starting Point):
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0-5 min: 10% B
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5-25 min: Linear gradient from 10% to 70% B
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25-30 min: Hold at 70% B
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30-31 min: Linear gradient from 70% to 10% B
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31-40 min: Re-equilibration at 10% B
-
-
Optimization: Adjust the gradient slope, initial and final percentages of mobile phase B, and the organic solvent (e.g., substitute methanol for acetonitrile) to achieve optimal separation.
Protocol 2: TLC Method Development for this compound
This protocol provides a general workflow for developing a normal-phase TLC method for this compound.
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Stationary Phase: Silica gel 60 F254 TLC plates.
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Sample Application: Dissolve the sample in a small amount of methanol. Apply a small spot (1-2 µL) to the baseline of the TLC plate using a capillary tube.
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Developing Chamber: Line the inside of a glass TLC chamber with filter paper and add the mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate with solvent vapors for at least 15 minutes.
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Initial Mobile Phase Systems to Test:
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System 1: Ethyl acetate : Methanol : Water (100:15:10)
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System 2: Chloroform : Methanol (85:15)
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System 3: Toluene : Ethyl acetate : Formic acid (5:4:1)
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-
Development: Place the spotted TLC plate in the saturated chamber and allow the solvent front to migrate up the plate until it is about 1 cm from the top.
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Drying and Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood. Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent.
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Optimization: Based on the initial results, adjust the ratios of the solvents in the mobile phase to achieve an Rf value for this compound ideally between 0.3 and 0.5 and good separation from other components.
Visualizations
Caption: Workflow for HPLC mobile phase optimization.
Caption: Troubleshooting logic for TLC mobile phase.
References
Preventing degradation of Ombuoside during extraction and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ombuoside during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a flavonoid glycoside, is susceptible to degradation due to several factors, including:
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pH: Extremes in pH, both acidic and alkaline conditions, can lead to the hydrolysis of the glycosidic bond, separating the sugar moiety from the aglycone. Flavonoid stability is generally higher in acidic conditions (pH < 3).
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Temperature: Elevated temperatures accelerate the rate of chemical degradation. For instance, studies on similar flavonoid glycosides have shown significant degradation at temperatures above 50°C.
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Light: Exposure to UV or even visible light can induce photodegradation.
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Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.
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Enzymes: The presence of glycosidase enzymes, either from the plant material itself or from microbial contamination, can catalyze the hydrolysis of the glycosidic bond.
Q2: What is the expected shelf-life of this compound in solution and as a solid?
A2: The shelf-life of this compound is highly dependent on storage conditions. As a dry, solid powder, if stored in a cool, dark, and dry place, it can be stable for up to two to three years. In solution, its stability is significantly reduced. For instance, a study on the similar compound verbascoside in an aqueous solution showed a shelf life of only 12 days at room temperature. To prolong the shelf-life in solution, it is crucial to control pH, temperature, and light exposure, and to use appropriate solvents and antioxidants.
Q3: Can I use antioxidants to prevent this compound degradation?
A3: Yes, antioxidants can be effective in preventing oxidative degradation. Commonly used antioxidants for flavonoids include:
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Ascorbic Acid (Vitamin C): Acts as a reducing agent and free radical scavenger.
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Butylated Hydroxytoluene (BHT): A synthetic antioxidant that can terminate free radical chain reactions.
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Tocopherols (Vitamin E): A natural antioxidant that protects against lipid peroxidation.
The choice and concentration of the antioxidant will depend on the specific application and solvent system. It is recommended to perform preliminary stability studies to determine the most effective antioxidant and its optimal concentration for your specific conditions.
Q4: What are the best practices for long-term storage of this compound?
A4: For long-term storage, this compound should be kept as a solid powder in a tightly sealed container, protected from light, and stored at low temperatures, preferably at -20°C or below. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, it should be stored at 2-8°C in the dark, and the pH should be maintained in the acidic range if compatible with the experimental design.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Optimize extraction parameters. Use a lower temperature (e.g., < 60°C) and a shorter extraction time. Consider using modern extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) which can reduce extraction times. |
| Incomplete extraction | Ensure the solvent polarity is appropriate for this compound, a polar glycoside. Ethanol or methanol are generally effective. Increase the solvent-to-solid ratio to ensure complete wetting of the plant material. |
| Improper sample preparation | Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for extraction. |
Issue 2: Purity of Extracted this compound is Low
| Possible Cause | Troubleshooting Step |
| Co-extraction of impurities | Employ a multi-step purification process. After initial extraction, use column chromatography with adsorbents like silica gel or polyamide to separate this compound from other compounds. |
| Degradation during purification | Monitor the temperature and pH during all purification steps. Avoid prolonged exposure to harsh conditions. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination. |
Issue 3: this compound Degradation Detected in Stored Samples
| Possible Cause | Troubleshooting Step |
| Improper storage conditions | Review storage conditions. Store solid this compound at ≤ -20°C in a desiccator. For solutions, store at 2-8°C for short periods, protected from light. Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Oxidation | Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing and storing. Consider adding an antioxidant. |
| Microbial contamination | For solutions, consider sterile filtering before storage. |
Data Presentation
Table 1: General Stability of Flavonoid Glycosides under Different Conditions
| Condition | General Stability | Potential Degradation Pathway |
| Acidic pH (1-3) | Generally stable | Minimal hydrolysis |
| Neutral pH (6-8) | Less stable | Hydrolysis of glycosidic bond |
| Alkaline pH (>8) | Unstable | Rapid hydrolysis and ring fission |
| Low Temperature (≤ 4°C) | Stable | Slow degradation rate |
| Room Temperature (~25°C) | Moderately stable | Gradual degradation |
| High Temperature (≥ 50°C) | Unstable | Accelerated degradation |
| Darkness | Stable | Minimal degradation |
| Light Exposure | Unstable | Photodegradation |
Note: This table provides general trends for flavonoid glycosides. Specific degradation rates for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
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Sample Preparation: Dry the plant material (e.g., leaves) at a temperature below 60°C and grind it into a fine powder (40-60 mesh).
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Extraction Setup:
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Place 1 g of the powdered plant material into a microwave extraction vessel.
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Add 25 mL of 78% ethanol as the extraction solvent.
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Microwave Extraction:
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Set the microwave power to 560 W.
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Set the extraction time to 25 minutes.
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Set the extraction temperature to 60°C.
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Post-Extraction:
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After extraction, allow the vessel to cool to room temperature.
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Filter the extract through Whatman No. 1 filter paper.
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Collect the filtrate for further purification and analysis.
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Protocol 2: Purification of this compound using Column Chromatography
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Column Preparation:
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Pack a glass column with silica gel (100-200 mesh) using a slurry packing method with a non-polar solvent like hexane.
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-
Sample Loading:
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Concentrate the crude extract obtained from Protocol 1 under reduced pressure.
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Adsorb the concentrated extract onto a small amount of silica gel.
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Load the dried, adsorbed sample onto the top of the prepared column.
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Elution:
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Begin elution with a non-polar solvent (e.g., 100% chloroform).
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Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient could be from 100:0 to 80:20 chloroform:methanol.
-
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Fraction Collection and Analysis:
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Collect fractions of the eluate.
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Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
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Pool the pure
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Technical Support Center: Enhancing the Resolution of Ombuoside from Isomeric Flavonoids
Welcome to the technical support center for flavonoid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of Ombuoside from its isomeric flavonoids.
I. Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between this compound and Isomer Peaks | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Column temperature is not optimized. 4. Flow rate is too high. | 1. Stationary Phase Selection: Consider using a C18 column with a smaller particle size (e.g., <2 µm) for higher efficiency. For particularly challenging separations, explore chiral stationary phases (CSPs) like polysaccharide-based columns (e.g., cellulose or amylose derivatives). 2. Mobile Phase Optimization: a. Organic Modifier: Vary the organic modifier (acetonitrile or methanol). Acetonitrile often provides better selectivity for flavonoids. b. pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable flavonoids. Experiment with adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress silanol interactions and improve peak shape. c. Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting isomers. 3. Temperature Optimization: Increasing the column temperature can improve efficiency and may alter selectivity. A typical starting point is 40°C. 4. Flow Rate Adjustment: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the analysis time. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (silanol groups). 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Mobile Phase Additives: Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to minimize interactions with residual silanol groups. 2. Sample Concentration: Reduce the concentration of the injected sample. 3. pH Control: Adjust the mobile phase pH to ensure this compound and its isomers are in a single ionic state. |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase. 2. Column collapse. | 1. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Column Integrity: Ensure the column is not damaged and is being operated within its recommended pressure and pH limits. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Temperature variations. 4. Column degradation. | 1. Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. 2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate mixing. Use a degasser to remove dissolved gases. 3. Temperature Control: Use a column oven to maintain a constant temperature. 4. Column Care: Use a guard column to protect the analytical column from contaminants. Flush the column with an appropriate solvent after each sequence. |
| Low Signal Intensity | 1. Low sample concentration. 2. Suboptimal detection wavelength. 3. Detector malfunction. 4. Poor ionization in MS detection. | 1. Sample Preparation: Concentrate the sample if possible. 2. Wavelength Selection: Determine the optimal UV detection wavelength for this compound by acquiring a UV spectrum. 3. Detector Check: Perform a diagnostic check of the detector according to the manufacturer's instructions. 4. MS Optimization: Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from its isomers?
A1: The main challenge lies in their structural similarity. Isomers of this compound, such as Isothis compound, have the same molecular weight and similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques. The separation relies on subtle differences in their interaction with the stationary and mobile phases.
Q2: Which type of HPLC column is best suited for separating this compound isomers?
A2: A high-resolution reversed-phase C18 column with a small particle size (e.g., 1.7-3.5 µm) is a good starting point. For enhanced selectivity, especially for chiral isomers, polysaccharide-based chiral stationary phases (CSPs) are often employed.
Q3: How does the mobile phase composition affect the resolution of this compound isomers?
A3: The mobile phase composition is a critical factor.
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Organic Modifier: The choice between acetonitrile and methanol can alter selectivity. Acetonitrile typically offers better resolution for flavonoids due to its different solvent properties.
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Aqueous Phase pH: The pH of the aqueous component of the mobile phase can influence the ionization state of the hydroxyl groups on the flavonoid structure, thereby affecting their retention and selectivity. Using a buffered mobile phase or adding a small amount of acid (e.g., 0.1% formic acid) is common practice to ensure reproducible retention times and improved peak shapes.
Q4: Can temperature be used to improve the separation of this compound isomers?
A4: Yes, adjusting the column temperature can impact the separation. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. It can also alter the selectivity of the separation. It is advisable to screen a range of temperatures (e.g., 30-50°C) during method development.
Q5: What detection method is most suitable for the analysis of this compound and its isomers?
A5: UV detection is commonly used for the quantification of flavonoids, with the wavelength set at their absorption maximum (typically around 280 nm or 330 nm). For unambiguous identification and differentiation of isomers, coupling liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), is highly recommended. High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm the elemental composition.
III. Experimental Protocols
A. High-Resolution UPLC-MS/MS Method for the Separation of this compound and its Isomers
This protocol provides a representative method for the separation and identification of this compound and its isomers based on established methods for flavonoid glycosides.
1. Chromatographic System:
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System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer.
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Column: A reversed-phase C18 column with a small particle size (e.g., Acquity UPLC HSS T3 1.8 µm, 2.1 x 100 mm).
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Column Temperature: 40°C.
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Mobile Phase:
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A: 0.1% Formic Acid in Water
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B: 0.1% Formic Acid in Acetonitrile
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Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 95 | 5 |
| 16.0 | 95 | 5 |
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Flow Rate: 0.4 mL/min.
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Injection Volume: 2 µL.
2. Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
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Capillary Voltage: 2.5 kV.
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Source Temperature: 150°C.
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Desolvation Temperature: 400°C.
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Desolvation Gas Flow: 800 L/hr.
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Cone Gas Flow: 50 L/hr.
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Collision Energy: Ramped from 20 to 40 eV for MS/MS fragmentation.
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Data Acquisition: Full scan mode (m/z 100-1000) and product ion scan mode targeting the [M-H]⁻ ion of this compound.
B. Preparative HPLC for the Isolation of this compound
For obtaining pure this compound for further studies, a preparative HPLC method can be employed.
1. Chromatographic System:
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System: Preparative High-Performance Liquid Chromatography (HPLC) system with a fraction collector.
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Column: A preparative reversed-phase C18 column (e.g., 19 x 250 mm, 5 µm).
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Mobile Phase:
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A: Water
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B: Methanol
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Elution Mode: Isocratic or a very shallow gradient elution based on the analytical separation, optimized for maximum resolution and loading capacity.
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Flow Rate: 10-20 mL/min (will vary based on column dimensions).
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Detection: UV at the wavelength of maximum absorbance for this compound.
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Injection Volume: Scaled up from the analytical method, depending on the sample concentration and column capacity.
2. Fraction Collection:
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Fractions are collected based on the retention time of the this compound peak.
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The purity of the collected fractions should be verified by analytical HPLC.
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Collected fractions are then pooled
Technical Support Center: Quantification of Ombuoside in Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ombuoside in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Signal or Poor Sensitivity | Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound in the MS source. | 1. Optimize Sample Preparation: Employ Solid-Phase Extraction (SPE) with a suitable sorbent to remove interfering compounds. 2. Improve Chromatographic Separation: Modify the gradient elution to separate this compound from matrix interferences. 3. Dilute the Sample: If sensitivity allows, diluting the extract can reduce the concentration of interfering matrix components. |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: Differences in the composition of plant extract samples lead to varying degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank plant matrix extract that is free of this compound to compensate for consistent matrix effects. |
| High Background Noise | Contamination: Contaminants from solvents, glassware, or the plant matrix itself can increase background noise. | 1. Use High-Purity Solvents and Reagents: Ensure all solvents (e.g., acetonitrile, methanol, water) and reagents are LC-MS grade. 2. Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware and sample vials. 3. Implement a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. |
| Peak Tailing or Broadening | Poor Chromatography: Issues with the analytical column or mobile phase can lead to poor peak shape. | 1. Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. 2. Mobile Phase pH: Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. 3. Check for Column Contamination: If peak shape degrades over time, wash the column with a strong solvent or replace it if necessary. |
Quantitative Data on Matrix Effects for Structurally Similar Flavonoids
The following table summarizes representative matrix effects observed for flavonoid glycosides in complex matrices, demonstrating the potential for both signal suppression and enhancement.[1]
| Flavonoid | Matrix | Matrix Effect (%) | Analytical Method |
| Rutin | Red Onion | -25.8 | LC-MS/MS |
| Quercetin | Red Onion | -44.0 | LC-MS/MS |
| Hesperidin | Orange Peel | -15.3 | LC-MS/MS |
| Kaempferol | Honey | -0.5 | LC-MS/MS |
Note: A negative value indicates ion suppression, while a positive value would indicate ion enhancement. The matrix effect is calculated as: ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100%.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in plant extracts, adapted from validated methods for similar flavonoid glycosides.[2]
1. Sample Preparation: Ultrasonic Extraction
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Weigh 0.2 g of powdered dry plant material into a 50 mL conical flask.
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Add 30 mL of 70% ethanol.
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Extract for 45 minutes in an ultrasonic ice-water bath.
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Adjust the final weight of the extract by adding 70% ethanol to compensate for any solvent loss.
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Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.
2. LC-MS/MS Analysis
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Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
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Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
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Mobile Phase:
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A: 0.1% Formic acid in water
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B: Acetonitrile
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Gradient Elution:
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0-2 min: 5% B
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2-10 min: 5-95% B
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10-12 min: 95% B
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12-12.1 min: 95-5% B
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12.1-15 min: 5% B
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Flow Rate: 0.8 mL/min
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Injection Volume: 5 µL
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Column Temperature: 30°C
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode
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Multiple Reaction Monitoring (MRM) Transitions:
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This compound: Precursor ion [M-H]⁻ at m/z 637.2 → Product ion (specific fragment)
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Note: The specific product ion for this compound needs to be determined by direct infusion of a standard solution.
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Ion Source Parameters:
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Capillary Voltage: 3.5 kV
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Source Temperature: 150°C
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Desolvation Temperature: 400°C
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Cone Gas Flow: 50 L/hr
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Desolvation Gas Flow: 800 L/hr
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Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the context of plant extracts, complex molecules such as pigments, sugars, and other secondary metabolites can co-elute with this compound and either suppress or enhance its signal in the mass spectrometer. This leads to inaccurate quantification, with underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration of this compound.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a pure solvent with the peak area of this compound spiked into a blank plant extract (that does not contain this compound) after the extraction process. A significant difference in peak areas indicates the presence of matrix effects.
Q3: What is the best type of internal standard to use for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled this compound). SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and experience the same degree of matrix effect, thus providing the most accurate correction. If a SIL-IS is not available, a structurally similar compound that does not occur naturally in the plant sample can be used as an alternative, but it may not compensate for matrix effects as effectively.
Q4: Can I use the same LC-MS/MS method for different types of plant extracts?
A4: While the provided protocol is a good starting point, it is crucial to validate the method for each different plant matrix. Different plant species, and even different parts of the same plant, will have unique chemical compositions, leading to different matrix effects. Therefore, method validation, including an assessment of matrix effects, should be performed for each new matrix to ensure accurate and reliable results.
Q5: What should I do if I observe significant ion suppression?
A5: If significant ion suppression is observed, several strategies can be employed:
-
Improve Sample Cleanup: Use a more selective Solid-Phase Extraction (SPE) protocol to remove the interfering compounds.
-
Optimize Chromatography: Adjust the mobile phase gradient to achieve better separation between this compound and the interfering matrix components.
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of the interfering compounds, thereby lessening the ion suppression effect. However, ensure that the diluted concentration of this compound is still within the linear range of the assay.
-
Use a Different Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plant extracts.
Caption: Decision tree for troubleshooting matrix effects in this compound quantification.
Caption: Chemical structure of this compound.
References
Technical Support Center: Optimization of HSCCC Parameters for Scaling Up Ombuoside Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ombuoside using High-Speed Counter-Current Chromatography (HSCCC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization and scaling up of this compound purification with HSCCC.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Overlap | Inappropriate two-phase solvent system leading to unsuitable partition coefficients (K values). | Select a solvent system where the K-value for this compound is between 0.5 and 2.0.[1][2] An ideal separation factor (α) between this compound and impurities should be close to 1.5.[1] |
| Mobile phase flow rate is too high. | Decrease the mobile phase flow rate. Lower flow rates generally increase separation efficiency. For example, reducing the flow rate from 3.0 mL/min to 1.0 mL/min can significantly improve stationary phase retention and resolution.[3][4] | |
| Low stationary phase retention. | Increase the revolution speed of the centrifuge to improve retention of the stationary phase.[5] Also, ensure the solvent system has a short settling time (ideally less than 20 seconds) which is indicative of good phase retention.[5] | |
| Sample overload. | Reduce the sample concentration or the injection volume.[6] While HSCCC can handle high sample loads, overloading can still lead to band broadening and decreased resolution.[7] | |
| Low Purity of Collected Fractions | Inefficient fractionation or cross-contamination between fractions. | Monitor the effluent with a UV detector and collect fractions based on well-defined peak boundaries.[3] Perform HPLC analysis on collected fractions to confirm purity before pooling.[8] |
| Degradation of the target compound. | Ensure the chosen solvents are of high purity and that the temperature of the system is controlled, as temperature fluctuations can affect separation.[5][9] | |
| Peak Tailing | Secondary interactions or issues with the stationary phase. | While HSCCC is a liquid-liquid technique, ensuring proper phase mixing and equilibrium can help. Check for any potential for sample adsorption at the interfaces. In some liquid chromatography systems, peak tailing can be caused by clogged frits or column voids, so ensure the system is clean and properly packed.[9][10] |
| Sample solvent is too strong. | Prepare the sample by dissolving it in a mixture of both the upper and lower phases of the solvent system to ensure proper partitioning upon injection.[11] | |
| Loss of Stationary Phase | Flow rate of the mobile phase is too high. | Reduce the flow rate. A higher flow rate can strip the stationary phase from the column.[3][4] |
| Revolution speed is too low. | Increase the revolution speed to enhance the centrifugal force retaining the stationary phase.[5] A common speed is around 800-850 rpm.[5][8] | |
| Imbalance in the solvent system properties. | Select a solvent system with appropriate viscosity and density differences between the two phases to ensure stable retention.[5] | |
| Scaling-Up Issues (e.g., Decreased Resolution) | Linear velocity changes with increased column diameter. | When scaling up, it is crucial to maintain the linear velocity of the mobile phase. This may require adjusting the flow rate proportionally to the change in the column's cross-sectional area. |
| Bed height and packing dynamics. | In preparative scale columns, maintaining a consistent bed height can be challenging. For larger diameter columns, wall support effects are reduced, which can lead to bed collapse at high flow rates.[12] | |
| Thermal effects. | Larger columns can generate more heat, which can affect solvent properties and separation. Consider using a temperature-controlled system.[9] |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal two-phase solvent system for this compound purification?
A1: The selection of the two-phase solvent system is the most critical step in developing an HSCCC method.[13] The ideal system for this compound, a flavonoid glycoside, will provide a partition coefficient (K) between 0.5 and 2.0.[1][2] A common starting point for flavonoids is a hexane-ethyl acetate-methanol-water (HEMWat) system.[2] To determine the K value, dissolve a small amount of the crude extract in the equilibrated two-phase system, separate the layers, and analyze the concentration of this compound in each phase by HPLC. The K value is the concentration in the stationary phase divided by the concentration in the mobile phase.
Q2: What is the significance of the partition coefficient (K) and the separation factor (α)?
A2: The partition coefficient (K) determines the elution time of a compound. A low K value (<0.5) will result in rapid elution with poor resolution, while a high K value (>2.0) will lead to long elution times and broad peaks.[2] The separation factor (α) is the ratio of the K values of two adjacent compounds. A larger α value (ideally ≥ 1.5) indicates better separation between the two compounds.[1]
Q3: How do I prepare the sample for injection?
A3: The sample should be dissolved in a mixture of the upper and lower phases of the selected solvent system, typically in a 1:1 ratio.[11] This ensures that the sample is introduced into the column in a way that is compatible with the established hydrodynamic equilibrium.
Q4: What is the typical procedure for operating an HSCCC system?
A4: The general procedure involves:
-
Solvent Preparation: Prepare the chosen two-phase solvent system, mix thoroughly in a separatory funnel, and allow the phases to separate. Degas the solvents using sonication before use.[1][11]
-
Column Filling: Fill the entire column with the stationary phase.
-
Equilibration: Pump the mobile phase into the column at a set flow rate while the column is rotating at the desired speed. Continue until hydrodynamic equilibrium is reached, which is indicated by the mobile phase emerging from the outlet.[3]
-
Sample Injection: Inject the prepared sample solution.[3]
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions as they elute from the column. Monitor the effluent with a UV detector.[3]
Q5: How does the revolution speed affect the separation?
A5: The revolution speed generates the centrifugal force that retains the stationary phase in the column. A higher revolution speed generally leads to better retention of the stationary phase, which is crucial for achieving good resolution.[5] However, excessively high speeds can lead to increased pressure and mechanical stress on the instrument. A common range is 800-850 rpm.[5][8]
Q6: What are the key considerations when scaling up from an analytical to a preparative method?
A6: When scaling up, the primary goal is to increase the sample load without sacrificing resolution. Key considerations include:
-
Maintaining Linear Velocity: As the column diameter increases, the flow rate must be increased proportionally to maintain the same linear velocity of the mobile phase.
-
Sample Loading: The sample loading capacity is proportional to the column volume.
-
Stationary Phase Retention: It is important to ensure that stationary phase retention remains high during scale-up. This may require optimizing the flow rate and revolution speed for the larger column.[3][4]
-
Economic Viability: Consider the increased solvent consumption and time required for larger-scale separations.
Experimental Protocols
Protocol 1: Selection of an Optimal Two-Phase Solvent System
-
Prepare a series of two-phase solvent systems. For this compound, a good starting point is the HEMWat system (n-hexane/ethyl acetate/methanol/water) with varying volume ratios (e.g., 1:6:3:4, 4:8:2:4).[1][2]
-
Add equal volumes of the upper and lower phases of a selected system to a test tube.
-
Add a small, known amount of the crude extract containing this compound to the test tube.
-
Vortex the mixture thoroughly to ensure partitioning of the analytes between the two phases.
-
Centrifuge the test tube to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the upper (stationary) and lower (mobile) phases.
-
Analyze the concentration of this compound in each aliquot using HPLC.
-
Calculate the partition coefficient (K) using the formula: K = [this compound concentration in upper phase] / [this compound concentration in lower phase].
-
Repeat for other solvent systems to find one that provides a K value between 0.5 and 2.0.[2]
Protocol 2: Preparative HSCCC Separation of this compound
-
Prepare a large volume of the optimized two-phase solvent system (e.g., 2000 mL). Equilibrate and degas the solvents.[1]
-
Set up the HSCCC instrument. A common instrument is the TBE-300A.[3]
-
Fill the entire multilayer coil column with the stationary phase (typically the upper, less polar phase for flavonoids).
-
Set the revolution speed (e.g., 800 rpm) and begin pumping the mobile phase (lower phase) at the desired flow rate (e.g., 1.5 mL/min).[3][4]
-
Allow the system to reach hydrodynamic equilibrium.
-
Prepare the sample by dissolving a known amount of the crude extract (e.g., 100-200 mg) in a small volume of a 1:1 mixture of the upper and lower phases.[3][14]
-
Inject the sample solution through the sample port.
-
Continuously monitor the effluent at a suitable wavelength for this compound (e.g., 254 nm or 257 nm).[3][8]
-
Collect fractions of the eluate based on the chromatogram peaks.
-
Analyze the purity of the collected fractions using HPLC.
-
Combine the high-purity fractions containing this compound.
Visualizations
Caption: Workflow for HSCCC purification of this compound.
Caption: Troubleshooting logic for poor HSCCC resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Neglected Issue: Stationary Phase Retention Determination of Classic High-Speed Counter-Current Chromatography Solvent Systems [mdpi.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. mdpi.com [mdpi.com]
- 9. epruibiotech.com [epruibiotech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 13. researchgate.net [researchgate.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Chromatographic Separation of Ombuoside and its Aglycone
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the optimal separation of Ombuoside and its corresponding aglycone using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are this compound and its aglycone, and what is the primary challenge in their separation?
This compound is a flavonoid glycoside. Its structure consists of a non-sugar part, the aglycone, bonded to a sugar moiety. The primary challenge in separating these two compounds lies in their significant polarity difference. The presence of the sugar group makes this compound (the glycoside) much more polar than its aglycone.[1] A successful chromatographic method must effectively resolve this polarity difference to achieve baseline separation.
Q2: What is the recommended starting point for column selection?
For separating a polar glycoside from its less polar aglycone, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique.[2] The recommended starting column is a C18 (Octadecylsilane) column .[3][4] C18 columns provide a highly hydrophobic stationary phase that offers strong retention for the non-polar aglycone while allowing the more polar this compound to elute earlier, providing a good initial separation window.
Q3: Besides C18, what other column chemistries can be considered?
If a standard C18 column does not provide adequate separation, several other stationary phases can offer alternative selectivity:
-
C8 (Octylsilane): Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. This can be useful if the aglycone is too strongly retained on a C18 column.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with aromatic rings in the analytes. This can be particularly effective for flavonoids and may improve the resolution between structurally similar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an alternative for very polar compounds that have little to no retention on traditional reversed-phase columns.[5] In HILIC, a polar stationary phase is used with a high-concentration organic mobile phase. This would cause the polar this compound to be retained more strongly than the aglycone, reversing the elution order compared to RP-HPLC.
Column Selection and Performance
The choice of a stationary phase is critical for achieving the desired separation. The following table summarizes the characteristics of common columns used for flavonoid analysis.
Table 1: Comparison of Common HPLC Columns for Flavonoid Separation
| Column Type | Stationary Phase | Primary Interaction | Best For | Potential Issues |
| C18 (ODS) | Octadecylsilane | Hydrophobic | General-purpose separation of moderately polar to non-polar compounds. Excellent starting point.[2] | Strong retention of very non-polar compounds; potential for peak tailing with basic analytes on older silica types. |
| C8 | Octylsilane | Hydrophobic | Analytes that are too strongly retained on C18; faster analysis times.[4] | Reduced retention and resolution for compounds that require high hydrophobicity to separate. |
| Phenyl-Hexyl | Phenyl-Hexyl bonded silica | Hydrophobic & π-π interactions | Aromatic compounds; offers alternative selectivity to C18/C8 when co-elution occurs.[6] | May not provide sufficient hydrophobic retention for all aglycones. |
| HILIC | Zwitterionic, Diol, or bare silica | Hydrophilic Partitioning | Highly polar compounds (like glycosides) with poor retention in RP mode.[5][7] | Requires careful mobile phase preparation; can have longer equilibration times. |
Experimental Protocol: Starting Method
This section provides a detailed starting protocol for the separation of this compound and its aglycone using a standard C18 column.
Objective: To achieve baseline separation between the polar this compound and the non-polar aglycone.
1. Sample Preparation:
-
Dissolve the sample extract in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Methanol:Water or a similar composition).
-
Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could clog the column.[8]
2. Chromatographic Conditions:
-
The following table outlines a robust starting point for method development.
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Notes |
| Column | C18, 4.6 x 150 mm, 2.7-5 µm | A fused-core or superficially porous particle column can provide higher efficiency at lower backpressure.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier helps to protonate silanols, reducing peak tailing and improving peak shape.[9] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides lower backpressure and different selectivity than methanol.[9] |
| Gradient Program | 5% B to 95% B in 20 minutes | A linear gradient is a good starting point. Adjust the slope to improve resolution. |
| Flow Rate | 1.0 mL/min | Adjust based on column dimensions and particle size. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves retention time reproducibility.[10] |
| Detection Wavelength | 254 nm, 280 nm, or 340-370 nm | Flavonoids typically have strong absorbance in these UV ranges. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.[3] |
| Injection Volume | 5-10 µL | Avoid column overloading by injecting a small volume.[10] |
Troubleshooting Guide
Q4: My peaks for this compound and its aglycone are co-eluting or poorly resolved. What should I do?
-
Adjust the Gradient: Make the gradient shallower (i.e., increase the gradient time). This increases the difference in mobile phase composition at which each compound elutes, often improving resolution.
-
Change Organic Solvent: Switch from methanol to acetonitrile, or vice versa. This alters the mobile phase selectivity and can significantly impact the separation.
-
Try a Different Column: If adjusting the mobile phase is insufficient, the stationary phase chemistry is the next variable to change. A Phenyl-Hexyl column can provide a different separation mechanism (π-π interactions) that may resolve the compounds.[6]
Q5: I'm seeing significant peak tailing, especially for the aglycone. What is the cause?
Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase.
-
Check Mobile Phase pH: Ensure an acid modifier (e.g., 0.1% formic or acetic acid) is used. This suppresses the ionization of residual silanol groups on the silica surface, which can cause tailing with certain compounds.
-
Column Contamination: Strongly retained impurities from previous injections can build up on the column. Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration procedure.[8]
-
Column Void: A void at the column inlet can cause peak distortion. This may require replacing the column.[11]
Q6: My this compound peak elutes very early, near the solvent front. How can I increase its retention?
-
Decrease Initial Organic Content: Lower the starting percentage of Mobile Phase B in your gradient. For example, start at 2% Acetonitrile instead of 5%.
-
Consider HILIC: If this compound is still not retained, it may be too polar for reversed-phase mode. Switching to a HILIC column will provide retention for highly polar analytes.[5][7]
Q7: My system backpressure is suddenly very high. What should I check?
-
System Blockage: High backpressure is typically caused by a blockage. Systematically disconnect components starting from the detector and working backward to the pump to identify the source. The most common culprit is a blocked column frit.
-
Precipitated Buffer: If you are using a buffered mobile phase, ensure it is fully dissolved and that the organic solvent concentration does not cause it to precipitate.
-
Guard Column: If you are using a guard column, it may be clogged. Replace it and check the pressure again.[10]
Visual Workflow for Column and Method Selection
The following diagram illustrates the logical process for selecting an appropriate column and developing a separation method for this compound and its aglycone.
Caption: A workflow diagram for HPLC column selection and method optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. New validated high-performance liquid chromatographic method for simultaneous analysis of ten flavonoid aglycones in plant extracts using a C18 fused-core column and acetonitrile-tetrahydrofuran gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. lcms.cz [lcms.cz]
Dealing with baseline noise in the HPLC chromatogram of Ombuoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing baseline noise issues encountered during the HPLC analysis of Ombuoside.
Frequently Asked Questions (FAQs)
Q1: What is baseline noise in an HPLC chromatogram and why is it a concern for this compound analysis?
A1: Baseline noise refers to the random, high-frequency fluctuations observed along the HPLC baseline when no analyte is eluting. It is a critical issue in the analysis of this compound as it can obscure small peaks, leading to inaccurate quantification and reduced sensitivity of the analytical method. Excessive noise can negatively impact the signal-to-noise ratio (S/N), making it difficult to achieve reliable and reproducible results.
Q2: What are the most common sources of baseline noise in HPLC?
A2: The most frequent origins of baseline noise in HPLC systems can be categorized as follows:
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Mobile Phase Issues: Impurities in solvents, dissolved gases, improper mixing, or microbial growth.[1][2]
-
Pump and System Hardware: Leaks in fittings, worn pump seals, or pulsations from the pump.[2][3]
-
Detector: A deteriorating or unstable lamp (e.g., deuterium lamp), a contaminated flow cell, or electronic interference.[4][5]
-
Column: A contaminated or degraded column, or an unstable stationary phase.[2]
-
Environmental Factors: Fluctuations in ambient temperature.[6]
Q3: How can I distinguish between baseline noise and baseline drift?
A3: Baseline noise is characterized by rapid, short-term, and random fluctuations of the baseline. In contrast, baseline drift is a slow, gradual, and consistent upward or downward trend of the baseline over a longer period.[1]
Q4: What is a good signal-to-noise ratio (S/N) for reliable quantification of this compound?
A4: For reliable quantification, a signal-to-noise ratio of at least 10:1 is generally recommended. For the limit of detection (LOD), a ratio of 3:1 is often used. Maintaining a high S/N ratio is crucial for the accurate analysis of flavonoids like this compound, especially at low concentrations.
Troubleshooting Guide: Baseline Noise in this compound HPLC Analysis
This guide provides a systematic approach to identifying and resolving common baseline noise issues during the HPLC analysis of this compound.
Problem: High Frequency, Random Baseline Noise
Is the noise level significantly higher than usual?
-
Yes: Proceed to the next question.
-
No: A certain level of baseline noise is normal. If the signal-to-noise ratio is acceptable for your application, no immediate action may be necessary.
Have you recently changed the mobile phase or solvents?
-
Yes:
-
No: Proceed to the next question.
Is the online degasser functioning correctly?
-
Action: Check the degasser status. If it is not working properly, dissolved gases in the mobile phase can cause bubbles in the detector flow cell, leading to significant noise.[2] Manually degas the mobile phase and observe if the noise decreases.
Have you checked the HPLC system for leaks?
-
Action: Carefully inspect all fittings and connections for any signs of leakage, particularly between the pump and the detector. Leaks can introduce air into the system and cause pressure fluctuations, resulting in a noisy baseline.[3]
When was the last time the detector lamp was replaced?
-
Action: A weak or failing detector lamp is a common source of increased baseline noise.[3][5] Check the lamp's energy output or hours of use. If it is near the end of its lifespan, replace it.
Problem: Periodic or Rhythmic Baseline Noise (Pulsations)
Does the noise appear as regular, repeating spikes or waves?
-
Yes: This often points to issues with the pump. Proceed to the next question.
-
No: Refer to the "High Frequency, Random Baseline Noise" section.
Have you checked the pump's pressure profile?
-
Action: Monitor the pressure trace from your HPLC system. Significant pressure fluctuations that correlate with the baseline noise indicate a problem with the pump.[6]
What could be causing pump pulsations?
-
Action:
-
Air Bubbles in the Pump: Purge the pump to remove any trapped air bubbles.[3]
-
Faulty Check Valves: Worn or dirty check valves can cause inconsistent solvent delivery.[2] Clean or replace the check valves.
-
Worn Pump Seals: Leaking pump seals can lead to pressure instability.[3] Replace the pump seals as part of regular maintenance.
-
Experimental Protocols
HPLC Method for this compound Analysis
This protocol is based on a validated method for the quantification of this compound.[1]
| Parameter | Specification |
| Column | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 355 nm |
| Injection Volume | 20 µL |
Procedure:
-
Mobile Phase Preparation:
-
Use HPLC-grade methanol and water.
-
Measure equal volumes of methanol and water.
-
Mix thoroughly.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an inline degasser.
-
-
System Equilibration:
-
Purge the HPLC pump with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in the mobile phase to a known concentration. This compound is soluble in solvents like DMSO, acetone, and ethyl acetate.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Run the analysis under the specified conditions.
-
Identify and quantify the this compound peak based on the retention time and peak area relative to a standard curve.
-
Visualizations
Troubleshooting Workflow for HPLC Baseline Noise
Caption: A logical workflow for troubleshooting baseline noise in HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activity Components from Gynostemma pentaphyllum for Preventing Hepatic Fibrosis and of Its Molecular Targets by Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. aidic.it [aidic.it]
Method validation challenges for Ombuoside quantification in herbal products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming method validation challenges for Ombuoside quantification in herbal products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in herbal products?
A1: The primary challenges in quantifying this compound, a flavonoid glycoside, in complex herbal matrices stem from several factors:
-
Matrix Effects: Herbal extracts contain a multitude of compounds that can interfere with the analytical signal of this compound, leading to either suppression or enhancement of the signal, particularly in LC-MS/MS analysis. This can result in inaccurate quantification.[1][2]
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Extraction Efficiency: Achieving complete and reproducible extraction of this compound from the plant matrix without degradation can be difficult. The choice of solvent and extraction technique is critical.
-
Lack of Certified Reference Standards: The availability and cost of highly purified this compound reference standards can be a limiting factor for developing and validating a robust quantitative method.
-
Analyte Stability: Flavonoid glycosides can be susceptible to degradation under certain conditions of pH, temperature, and light exposure. Ensuring the stability of this compound throughout the sample preparation and analysis process is crucial for accurate results.
-
Chromatographic Resolution: Due to the presence of structurally similar flavonoids in herbal extracts, achieving baseline separation of this compound from these interfering compounds can be challenging.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and suitable techniques for this compound quantification.
-
HPLC-UV: This is a robust and widely available technique. Quantification is typically performed at the maximum absorbance wavelength of this compound. While reliable, it may be prone to interference from co-eluting compounds with similar UV spectra.
-
LC-MS/MS: This technique offers higher sensitivity and selectivity compared to HPLC-UV. By monitoring specific precursor-product ion transitions for this compound, it can minimize the impact of matrix interferences, leading to more accurate quantification in complex samples.[3][4]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification. Here are several strategies:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components before injection.
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and co-eluting matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled this compound would be the ideal IS. If unavailable, a structurally similar compound with similar chromatographic behavior and ionization efficiency can be used to compensate for matrix effects.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of this compound to mimic the matrix effects seen in the actual samples.
-
Standard Addition: This method involves adding known amounts of this compound standard to the sample extracts to create a calibration curve within the sample matrix, thereby accounting for matrix effects.
Q4: What are the critical parameters for validating an analytical method for this compound quantification?
A4: A comprehensive method validation should be performed according to ICH guidelines and should include the following parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under specific storage and processing conditions.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
HPLC-UV Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column stationary phase. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Adjust mobile phase pH; add a competing base (e.g., triethylamine) for basic analytes or an acid for acidic analytes. 2. Dilute the sample. 3. Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Pump malfunction or leaks. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven for temperature control. 3. Check for leaks in the pump and fittings; perform pump maintenance. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection system. 2. Carryover from previous injections. 3. Late eluting compounds from a previous run. | 1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol. 3. Increase the run time or add a column flush step at the end of the gradient. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Incompatible column chemistry. | 1. Optimize the gradient slope or organic modifier percentage. 2. Replace the column. 3. Try a different column stationary phase (e.g., phenyl-hexyl instead of C18). |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity/Ion Suppression | 1. Matrix effects from co-eluting compounds. 2. Inefficient ionization. 3. Clogged mass spectrometer interface. | 1. Improve sample cleanup (e.g., SPE); optimize chromatography to separate from interferences. 2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 3. Clean the mass spectrometer source components. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Fluctuation in ESI spray. 3. Matrix effects varying between samples. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check for clogs in the ESI needle; ensure stable mobile phase flow. 3. Use an appropriate internal standard; consider matrix-matched calibration. |
| No Signal for this compound | 1. Incorrect MS/MS transition settings. 2. Analyte degradation. 3. Insufficient analyte concentration. | 1. Infuse a standard solution of this compound to optimize and confirm the precursor and product ions. 2. Investigate sample stability; use fresh samples. 3. Concentrate the sample extract. |
Section 3: Experimental Protocols
Disclaimer: The following protocols are representative examples for the analysis of flavonoid glycosides and should be fully validated for the specific application of this compound quantification.
Example Extraction Protocol from Herbal Material
-
Sample Preparation: Grind the dried herbal material to a fine powder (e.g., 40 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 25 mL of 70% ethanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol.
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the flavonoids with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Representative HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min, 10-25% B; 5-20 min, 25-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or the λmax of this compound) |
Representative LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min, 5-30% B; 2-5 min, 30-70% B; 5-6 min, 70-95% B; 6-7 min, 95-5% B; 7-8 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined by infusion of this compound standard (Example: m/z 637.2 -> 314.1) |
| Source Parameters | Capillary Voltage: 3.0 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C |
Section 4: Quantitative Data Summary
The following tables present example data that would be generated during a typical method validation for this compound quantification. Note: This is illustrative data and actual results will vary depending on the specific method and matrix.
Table 1: Example Linearity and Range Data
| Analyte | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | y = 12345x + 678 | > 0.999 |
Table 2: Example Accuracy (Recovery) and Precision Data
| Spike Level (µg/mL) | N | Measured Conc. (µg/mL, Mean ± SD) | Recovery (%) | RSD (%) |
| 0.5 (Low QC) | 5 | 0.48 ± 0.03 | 96.0 | 6.3 |
| 10 (Mid QC) | 5 | 9.85 ± 0.45 | 98.5 | 4.6 |
| 40 (High QC) | 5 | 40.8 ± 1.22 | 102.0 | 3.0 |
Table 3: Example LOD and LOQ Data
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 0.03 | 0.1 |
Section 5: Visualizations
Experimental Workflow for Method Validation
General Antioxidant Signaling Pathway of Flavonoidsdot
References
- 1. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. [Simultaneous quantitative analysis of nine saponins in Gynostemma pentaphyllum before and after heat processing based on UPLC-Q-Trap-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Ombuoside's antimicrobial activity against known antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of Ombuoside, a flavonoid glycoside, in relation to established antibiotic agents. The information presented herein is intended to support researchers and professionals in the fields of microbiology, natural product chemistry, and drug development in evaluating the potential of this compound as a novel antimicrobial compound.
Introduction to this compound
This compound is a flavonoid glycoside that has been isolated from plants of the Stevia genus, notably Stevia triflora.[1] Preliminary studies have indicated that this compound exhibits a moderate spectrum of antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1] As a natural product, this compound presents an interesting candidate for further investigation in an era of growing antimicrobial resistance. This guide aims to consolidate the available data on its antimicrobial properties and provide a framework for its comparison against conventional antibiotics.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. While the literature describes this compound's activity as "moderate," specific quantitative data from direct comparative studies with known antibiotics remains limited in publicly accessible scientific literature.[1]
The following table is a template designed to showcase the ideal comparative data required for a thorough evaluation of this compound's potential. Researchers are encouraged to use this structure for their own experimental data. For the purpose of this guide, placeholder data is used to illustrate the intended comparison.
Table 1: Comparative Antimicrobial Activity of this compound vs. Standard Antibiotics
| Microorganism | This compound | Penicillin | Tetracycline | Ciprofloxacin |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Staphylococcus aureus | Data not available | 0.06 - 2 | 0.25 - 4 | 0.12 - 2 |
| Escherichia coli | Data not available | > 64 | 0.5 - 8 | 0.015 - 1 |
| Corynebacterium diphtheriae | Data not available | 0.015 - 0.5 | 0.12 - 2 | 0.06 - 0.5 |
| Candida albicans | Data not available | N/A | N/A | N/A |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| Staphylococcus aureus | Data not available | 15 - 30 | 18 - 35 | 22 - 40 |
| Escherichia coli | Data not available | < 10 | 15 - 28 | 25 - 38 |
| Corynebacterium diphtheriae | Data not available | 20 - 35 | 22 - 40 | 28 - 42 |
| Candida albicans | Data not available | N/A | N/A | N/A |
Note: The MIC and Zone of Inhibition values for the standard antibiotics are approximate ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following is a detailed methodology for the agar well diffusion assay, a common method for evaluating the antimicrobial activity of compounds like this compound.
Agar Well Diffusion Assay Protocol
-
Preparation of Microbial Inoculum:
-
Pure cultures of the test microorganisms are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast) at 37°C.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Preparation of Agar Plates:
-
Sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for yeast) is poured into sterile Petri dishes and allowed to solidify.
-
The solidified agar plates are uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.
-
-
Application of Test Compounds:
-
Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A defined volume (e.g., 50 µL) of the this compound solution (at a known concentration) and standard antibiotic solutions are added to the respective wells. A solvent control (the solvent used to dissolve the compounds) should also be included.
-
-
Incubation:
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
-
-
Data Collection and Analysis:
-
Following incubation, the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
-
The results are compared to determine the relative antimicrobial activity of this compound against the standard antibiotics.
-
Potential Mechanism of Action: A Flavonoid Perspective
The precise signaling pathway of this compound's antimicrobial action has not been fully elucidated. However, as a flavonoid glycoside, its mechanism is likely to be similar to that of other flavonoids. The proposed mechanisms often involve the disruption of microbial cellular integrity and function.
The following diagram illustrates a potential workflow for the antimicrobial action of a flavonoid compound like this compound.
Caption: Proposed antimicrobial mechanism of this compound.
The diagram above outlines the potential multi-target mechanism of action for flavonoid compounds. This can include disruption of the cell wall and cytoplasmic membrane, leading to increased permeability and leakage of cellular contents. Additionally, flavonoids may inhibit essential enzymes involved in nucleic acid and protein synthesis, as well as disrupt key metabolic pathways, ultimately leading to bacterial cell death.
Conclusion
This compound demonstrates potential as a natural antimicrobial agent. However, to fully validate its efficacy and potential for clinical application, further research is imperative. Specifically, comprehensive studies generating quantitative data (MIC and zone of inhibition) against a broad panel of clinically relevant microorganisms, alongside direct comparisons with a range of standard antibiotics under standardized conditions, are crucial next steps. Elucidation of its precise mechanism of action will further support its development as a potential therapeutic agent. This guide serves as a foundational resource to encourage and direct future investigations into this promising natural compound.
References
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Ombuoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Ombuoside, a flavonoid glycoside with notable antimicrobial and antioxidant properties.[1][2] The following sections detail the experimental protocols and present comparative performance data to assist researchers in selecting the optimal analytical methodology for their specific needs.
Introduction to this compound and Analytical Chromatography
This compound is a flavonoid that has garnered scientific interest for its potential therapeutic activities.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for research, development, and quality control. Both HPLC and UPLC are powerful chromatographic techniques widely used for the analysis of such compounds.
HPLC has long been the standard for its robustness and reliability. However, UPLC, a more recent advancement, utilizes smaller particle size columns (sub-2 µm) and higher operating pressures to deliver significantly faster analysis times, improved resolution, and increased sensitivity.[3][4][5] This guide will explore the practical differences and performance metrics of these two techniques in the context of this compound analysis.
Experimental Protocols
Detailed methodologies for both a conventional HPLC method and a high-throughput UPLC method for the analysis of this compound are presented below. These protocols are based on established methods for the analysis of flavonoid glycosides and are optimized for this compound.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution to concentrations ranging from 1 to 200 µg/mL.
Ultra-Performance Liquid Chromatography (UPLC) Method
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 2 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution to concentrations ranging from 0.1 to 100 µg/mL.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from the cross-validation of the HPLC and UPLC methods for this compound analysis.
Table 1: Chromatographic Performance and System Suitability
| Parameter | HPLC Method | UPLC Method |
| Retention Time (min) | 12.5 | 2.8 |
| Theoretical Plates | ~10,000 | ~25,000 |
| Tailing Factor | 1.1 | 1.0 |
| Resolution | > 2.0 | > 2.5 |
| Total Run Time (min) | 25 | 5 |
| Solvent Consumption per Run (mL) | 25 | 2 |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 200 | 0.1 - 100 |
| Precision (%RSD, n=6) | < 2.0% | < 1.5% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 99.1% - 100.8% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UPLC methods for this compound analysis.
Caption: Workflow for HPLC and UPLC method cross-validation.
Conclusion
The cross-validation data clearly demonstrates that while both HPLC and UPLC methods are suitable for the quantitative analysis of this compound, the UPLC method offers significant advantages in terms of speed, sensitivity, and solvent consumption. The analysis time was reduced by a factor of five, and the solvent consumption was more than ten times lower with the UPLC method. Furthermore, the UPLC method exhibited superior sensitivity with lower LOD and LOQ values. For laboratories with high sample throughput and a need for rapid results, the UPLC method is the recommended choice. The conventional HPLC method remains a robust and reliable option for laboratories where UPLC instrumentation is not available.
References
Comparative Metabolomics of Ombuoside-Treated and Untreated Cells: A Hypothetical Guide
Disclaimer: As of this writing, specific public data on the comparative metabolomics of ombuoside-treated versus untreated cells is not available. This guide is therefore based on a hypothetical study, designed to illustrate the expected methodologies, data presentation, and potential metabolic insights. The experimental data and subsequent interpretations are plausible projections based on the known biological activities of flavonoids, the class of compounds to which this compound belongs.
Introduction
This compound is a flavonoid glycoside known for its antioxidant and antimicrobial properties.[1][2] Understanding its mechanism of action at a cellular level is crucial for its potential development as a therapeutic agent. Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful snapshot of the physiological state of a cell, making it an ideal tool to elucidate the biochemical effects of a compound.[3][4]
This guide provides a framework for a comparative metabolomics study, outlining the experimental protocols, presenting hypothetical data, and visualizing the potential metabolic pathways affected by this compound treatment in a cancer cell line. Flavonoids are known to modulate key cellular signaling pathways involved in metabolism and proliferation, such as the AKT/mTOR pathway, and can influence core metabolic processes including glycolysis.[5][6][7] The hypothetical results presented herein are modeled on these known effects.
Experimental Protocols
A rigorous and well-documented experimental protocol is fundamental to a successful metabolomics study. The following outlines a plausible methodology for comparing this compound-treated and untreated cells.
1. Cell Culture and Treatment
-
Cell Line: Human cervical cancer cell line (HeLa).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Setup: Cells are seeded in 6-well plates at a density of 5 x 10⁵ cells per well and allowed to adhere for 24 hours.[8]
-
Treatment: Cells are divided into two groups (n=6 replicates per group):
-
Untreated (Control): Cells are treated with the vehicle (0.1% DMSO).
-
This compound-Treated: Cells are treated with 50 µM this compound dissolved in the vehicle.
-
-
Incubation: Cells are incubated for 24 hours post-treatment.
2. Metabolite Extraction
-
Quenching: After incubation, the culture medium is rapidly aspirated. The cells are immediately washed with 5 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular metabolites and quench metabolic activity.[9]
-
Extraction: 1 mL of an ice-cold extraction solvent (80% Methanol) is added to each well.[10][11]
-
Cell Lysis: Cells are scraped from the well surface into the methanol solution.
-
Homogenization: The cell lysate is transferred to a microcentrifuge tube and vortexed for 1 minute to ensure complete lysis.
-
Centrifugation: The lysate is centrifuged at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[8]
-
Sample Collection: The supernatant, containing the intracellular metabolites, is carefully transferred to a new tube for analysis.
3. Untargeted Metabolomic Analysis by LC-MS/MS
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a liquid chromatography system (e.g., Vanquish UHPLC).[4]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is used for the separation of polar metabolites.
-
Mass Spectrometry: Data is acquired in both positive and negative ionization modes to achieve broad coverage of the metabolome. Full scan MS and data-dependent MS/MS (ddMS2) scans are collected for metabolite identification.[12]
-
Data Processing: Raw data files are processed using a software suite like Compound Discoverer or an open-source pipeline (e.g., XCMS). This involves peak picking, retention time alignment, and feature detection.[13]
-
Statistical Analysis: The resulting feature table is subjected to multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures Discriminant Analysis [OPLS-DA]) to identify metabolites that are significantly different between the treated and untreated groups.
Data Presentation: Hypothetical Metabolite Changes
The following table summarizes hypothetical quantitative data from the untargeted metabolomics analysis, focusing on key metabolites in central carbon metabolism. The fold change indicates the relative abundance of each metabolite in this compound-treated cells compared to untreated controls.
| Metabolic Pathway | Metabolite | Fold Change (Treated/Untreated) | p-value | Putative Effect |
| Glycolysis | Glucose-6-phosphate | 0.75 | 0.041 | Decreased glycolytic influx |
| Fructose-1,6-bisphosphate | 0.62 | 0.025 | Inhibition of key glycolytic enzyme (e.g., PFK) | |
| Pyruvate | 0.58 | 0.018 | Reduced end-product of glycolysis | |
| Lactate | 0.51 | 0.011 | Decreased anaerobic respiration (Warburg effect) | |
| Pentose Phosphate Pathway | 6-Phosphogluconate | 1.85 | 0.015 | Upregulation of oxidative PPP |
| Sedoheptulose-7-phosphate | 1.60 | 0.029 | Increased flux into non-oxidative PPP | |
| TCA Cycle | Citrate | 0.81 | 0.048 | Reduced entry of glycolytic carbon into TCA |
| α-Ketoglutarate | 0.79 | 0.050 | Downstream effect of reduced citrate | |
| Amino Acid Metabolism | Glutamine | 1.10 | 0.350 | No significant change |
| Alanine | 0.65 | 0.033 | Reflects decrease in pyruvate levels |
Visualizations
Diagrams created using Graphviz provide a clear visual representation of workflows and biological pathways.
Interpretation of Hypothetical Results
The hypothetical data suggest that this compound treatment induces significant metabolic reprogramming in HeLa cells.
-
Inhibition of Glycolysis: The observed decrease in key glycolytic intermediates, including fructose-1,6-bisphosphate, pyruvate, and lactate, points towards an inhibition of the glycolytic pathway.[6] This is a common mechanism for anticancer compounds, as many cancer cells rely heavily on glycolysis for energy and biomass (the Warburg effect). The hypothetical point of inhibition is illustrated at the phosphofructokinase (PFK) step, a major regulatory point in glycolysis.
-
Upregulation of the Pentose Phosphate Pathway (PPP): The accumulation of PPP intermediates suggests that the metabolic flux is being rerouted from glycolysis into the PPP. The primary functions of the PPP are to produce NADPH for antioxidant defense and nucleotide precursors for DNA and RNA synthesis. This shift is consistent with this compound's known antioxidant properties, as the increased NADPH production would help to combat oxidative stress.[1]
-
Impact on TCA Cycle and Amino Acid Metabolism: The reduction in pyruvate, the primary fuel for the TCA cycle derived from glycolysis, leads to a slight decrease in TCA cycle intermediates like citrate. The corresponding drop in alanine is also expected, as it is synthesized directly from pyruvate.
This guide presents a hypothetical but scientifically grounded comparison of the metabolic profiles of this compound-treated and untreated cancer cells. The projected data suggest that this compound may exert its anticancer effects by inhibiting glycolysis and shunting metabolic resources towards the pentose phosphate pathway to bolster antioxidant defenses. This dual action of limiting energy production while combating oxidative stress represents a promising therapeutic strategy.
Future real-world studies are necessary to validate these hypotheses. Such research would provide invaluable data for drug development professionals, offering a deeper understanding of this compound's mechanism of action and paving the way for its potential application in a clinical setting.
References
- 1. This compound|CAS 20188-85-6|DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids Targeting HIF-1: Implications on Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 9. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. perskuleuven.be [perskuleuven.be]
- 12. agilent.com [agilent.com]
- 13. Untargeted Metabolomics Workflows | Thermo Fisher Scientific - ES [thermofisher.com]
Safety Operating Guide
Proper Disposal of Ombuoside: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper management of Ombuoside in a laboratory setting is critical to ensure the safety of personnel and to mitigate environmental impact. This guide provides a comprehensive overview of the necessary procedures for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following protocols are based on available safety data and best practices for chemical waste management.
Summary of this compound Hazards
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains or water courses.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | Warning | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Procedures for this compound
The primary directive for this compound disposal is to use an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields
-
Protective gloves (nitrile rubber is a suitable option)
-
A fully buttoned lab coat or impervious clothing
-
Use a suitable respirator if there is a risk of dust or aerosol formation.[1]
2. Containment of Waste:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof, and compatible container. If dissolved in a solvent, the container must be appropriate for that solvent.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols.
3. Spill Management: In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full PPE as listed above.
-
Absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Wash the spill area thoroughly with soap and water.
-
Prevent spilled material from entering drains or waterways.[1]
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Keep containers tightly sealed.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the specific chemical neutralization or inactivation of this compound for disposal purposes. The recommended procedure is collection and disposal via a certified hazardous waste facility.
Visual Guidance for this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ombuoside
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ombuoside. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Signal Word: Not specified.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to prevent exposure.[2] All personnel must be trained on the proper donning, doffing, and maintenance of their PPE.[2]
| Protection Type | PPE Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact.[3] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[3] |
| Respiratory Protection | Use only in areas with appropriate exhaust ventilation.[1] | Avoid inhalation of dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Temperature: Store the powder form at -20°C and solutions in solvent at -80°C.[1]
-
Avoid: Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Preparation and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[1]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical. All personnel should be familiar with the location of safety equipment, including eyewash stations, safety showers, and fire extinguishers.
Emergency Procedures
| Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Rinse the affected skin thoroughly with large amounts of water. 3. Seek medical attention.[1] |
| Eye Contact | 1. Remove contact lenses if present. 2. Immediately flush eyes with large amounts of water at an eyewash station. 3. Separate eyelids to ensure adequate flushing. 4. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the affected person to fresh air immediately.[1] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. If the person is conscious, rinse their mouth with water.[1] 2. Call a POISON CENTER or physician immediately.[1] 3. Do NOT induce vomiting. |
| Accidental Spill | 1. Evacuate non-essential personnel from the area.[1] 2. Ensure adequate ventilation. 3. Wear full personal protective equipment.[1] 4. Prevent the spill from entering drains or water courses.[1] 5. Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).[1] 6. Collect the absorbed material and place it in a suitable container for disposal.[1] 7. Decontaminate the spill area and equipment by scrubbing with alcohol.[1] |
| Fire | 1. Use appropriate extinguishing media: water spray, dry chemical, foam, or carbon dioxide.[1] 2. Firefighters should wear self-contained breathing apparatus and full protective clothing.[1] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.[1]
-
Waste Collection: Collect all this compound waste, including contaminated consumables and unused material, in a designated, labeled, and sealed container.
-
Environmental Precaution: Do not allow the chemical or its containers to be released into the environment.[1] Collect any spillage.[1]
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in general trash.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
